Butane-2-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
butane-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIXWKIEOCQGAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373839 | |
| Record name | butane-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4375-72-8 | |
| Record name | butane-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | butane-2-sulfonyl chloride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Butane-2-Sulfonyl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butane-2-sulfonyl chloride, also known as sec-butylsulfonyl chloride, is a reactive organosulfur compound with the chemical formula C₄H₉ClO₂S. As a member of the sulfonyl chloride class of compounds, it serves as a crucial intermediate in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols, and its relevance in synthetic and medicinal chemistry.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₄H₉ClO₂S | [1] |
| Molecular Weight | 156.63 g/mol | [2] |
| CAS Number | 4375-72-8 | [1][3] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Reacts with water and other protic solvents | - |
| Reactivity | Highly reactive towards nucleophiles |
Spectral Data
For Butane-1-sulfonyl chloride:
-
¹H NMR: The proton NMR spectrum shows four distinct multiplets corresponding to the butyl chain. The multiplet at approximately 3.68 ppm is significantly deshielded due to the strong electron-withdrawing effect of the sulfonyl chloride group.[4]
-
¹³C NMR: The carbon-13 NMR spectrum would show four signals for the four distinct carbon environments in the butyl chain.
-
IR Spectroscopy: Sulfonyl chlorides exhibit strong characteristic absorption bands in the infrared spectrum. For butane-1-sulfonyl chloride, these appear in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. The alkane C-H stretching bands are observed around 3000-2800 cm⁻¹.[4]
-
Mass Spectrometry: The mass spectrum of butane-1-sulfonyl chloride shows a characteristic ion at m/z 57, corresponding to the butyl fragment. Another weak but significant ion appears at m/z 99, which is characteristic of the sulfonyl chloride group, with an A+2 peak at m/z 101 due to the ³⁷Cl isotope.[4]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of alkyl sulfonyl chlorides is the oxidative chlorination of the corresponding thiol. The following is a general procedure adapted from literature for the preparation of sec-butylsulfonyl chloride from 2-butanethiol.
Materials:
-
2-Butanethiol (sec-butyl mercaptan)
-
Chlorine gas
-
Concentrated Hydrochloric Acid
-
Water
-
Ice
-
Separatory funnel
-
Reaction flask with gas inlet and outlet
-
Stirring apparatus
Procedure:
-
In a well-ventilated fume hood, charge a reaction flask with a mixture of concentrated hydrochloric acid and water.
-
Cool the flask in an ice bath to a temperature between 10-35 °C.
-
While stirring vigorously, slowly bubble chlorine gas into the acidic solution.
-
Concurrently, add 2-butanethiol dropwise to the reaction mixture. Maintain a constant stream of chlorine gas throughout the addition of the thiol. The reaction is exothermic and the temperature should be carefully controlled.
-
After the addition is complete, continue stirring and bubbling chlorine gas for a short period to ensure complete reaction.
-
Discontinue the chlorine flow and allow the reaction mixture to settle. Two layers will form.
-
Carefully separate the lower organic layer, which is the crude this compound, using a separatory funnel.
-
The crude product can be used directly for some applications or purified further.
Purification of this compound
A general method for the purification of crude liquid organosulfonyl chlorides involves washing with aqueous solutions followed by distillation.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distillation apparatus
Procedure:
-
Wash the crude this compound in a separatory funnel with cold, saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: This will evolve carbon dioxide gas; vent the funnel frequently.
-
Wash the organic layer with cold water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the product by vacuum distillation. The boiling point will be dependent on the pressure.
Chemical Reactivity and Applications in Drug Development
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack. This reactivity is the foundation of its utility in organic synthesis.
Reaction with Amines to Form Sulfonamides
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted butan-2-sulfonamides. This is a cornerstone reaction in medicinal chemistry for the synthesis of a vast number of biologically active compounds.[5]
General Experimental Workflow for Sulfonamide Synthesis:
Caption: General workflow for the synthesis of sulfonamides from this compound.
The sulfonamide moiety is a key pharmacophore in a multitude of drugs due to its ability to mimic a carboxylic acid group and act as a hydrogen bond donor and acceptor. While specific examples of drugs derived directly from this compound are not prominently featured in publicly available literature, the general class of alkylsulfonamides is of significant interest in drug discovery. The sec-butyl group can provide a degree of lipophilicity and steric bulk that can be tuned to optimize binding to biological targets.
Reaction with Alcohols to Form Sulfonate Esters
This compound reacts with alcohols in the presence of a base to form sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in multi-step syntheses.
Logical Relationship of Sulfonate Ester Formation and Subsequent Reaction:
Caption: Conversion of an alcohol to a good leaving group using this compound.
Conclusion
This compound is a valuable and reactive chemical intermediate. Its primary utility lies in the straightforward synthesis of sulfonamides and sulfonate esters, which are critical functionalities in the fields of medicinal chemistry and organic synthesis. While specific, high-profile applications in drug development are not widely documented, its role as a building block for introducing the sec-butylsulfonyl group provides a tool for chemists to modulate the physicochemical and biological properties of molecules. The experimental protocols and chemical properties outlined in this guide are intended to support researchers and scientists in the effective and safe use of this versatile reagent.
References
Synthesis of Butane-2-sulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to butane-2-sulfonyl chloride, a key intermediate in organic synthesis and drug discovery. The document details established experimental protocols, presents comparative quantitative data for various synthetic methods, and illustrates the core chemical transformations and workflows.
Introduction
This compound (sec-butanesulfonyl chloride) is a reactive organosulfur compound widely utilized in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules of interest in medicinal and materials chemistry. Its utility stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with a variety of nucleophiles. This guide focuses on the practical synthesis of this reagent, emphasizing scalable and efficient methodologies.
Synthetic Methodologies
The synthesis of this compound can be broadly categorized into two primary approaches: the oxidative chlorination of butane-2-thiol (sec-butyl mercaptan) or its derivatives, and the chlorosulfonation of precursors like S-(sec-butyl)isothiourea salts.
Oxidative Chlorination of Butane-2-thiol
This is the most direct and widely reported method for the preparation of this compound. It involves the oxidation of the thiol sulfur atom in the presence of a chlorine source.
Reaction Pathway:
Caption: General reaction pathway for the synthesis of this compound from butane-2-thiol.
A variety of oxidizing and chlorinating agents can be employed for this transformation. A comparative summary of these methods is presented below.
Table 1: Comparison of Oxidative Chlorination Methods
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Chlorine Gas | sec-Butyl mercaptan | Cl₂, concentrated HCl | Water | 20-25 | 95.6 | [1] |
| Trichloroisocyanuric Acid (TCCA) | Dodecane-1-thiol | TCCA | Acetonitrile/Water | 0-5 | 61 | [2] |
| H₂O₂ and SOCl₂ | Various thiols | H₂O₂, SOCl₂ | Acetonitrile | Room Temp. | up to 97 | [3] |
| N-Chlorosuccinimide (NCS) | Various thiols* | NCS, dilute HCl | Dichloromethane | Not specified | Good | [4] |
Note: Data for butane-2-thiol was not available for these methods; a representative alkyl thiol is shown.
Detailed Experimental Protocol: Oxidative Chlorination with Chlorine Gas
This protocol is adapted from the procedure described for the synthesis of sec-butyl sulfonyl chloride in US Patent 3,626,004.[1]
Materials:
-
sec-Butyl mercaptan (1.0 eq)
-
Concentrated Hydrochloric Acid (aqueous)
-
Chlorine gas
-
Ice-water bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: A reaction vessel equipped with a gas inlet tube, a mechanical stirrer, and a thermometer is charged with concentrated aqueous hydrochloric acid. The vessel is cooled in an ice-water bath to maintain the desired reaction temperature.
-
Addition of Reactants: sec-Butyl mercaptan is added to the cooled hydrochloric acid.
-
Chlorination: Chlorine gas is bubbled through the stirred solution at a rate that maintains the reaction temperature between 20-25°C. The reaction is typically vigorous and exothermic, requiring careful control of the chlorine addition and cooling.
-
Reaction Monitoring: The reaction is continued until the consumption of the thiol is complete. The endpoint can be indicated by a persistent color of excess chlorine in the reaction mixture.
-
Work-up: Upon completion, the stirring is stopped, and the mixture is transferred to a separatory funnel. The denser, lower organic layer containing the crude this compound is separated from the upper aqueous HCl layer.
-
Purification: The crude product is washed with cold water, followed by a wash with a cold, dilute sodium bicarbonate solution to remove residual acid. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the product can be further purified by vacuum distillation if necessary.
Synthesis from S-Alkyl Isothiourea Salts
An alternative, "worker-friendly" approach avoids the use of volatile and odorous thiols by starting with S-alkyl isothiourea salts. These are readily prepared from the corresponding alkyl halide (e.g., 2-bromobutane) and thiourea.
Reaction Pathway:
Caption: Two-step synthesis of this compound via an S-alkyl isothiourea salt intermediate.
This method offers the advantage of using odorless and more stable starting materials.
Table 2: Comparison of Oxidative Chlorosulfonation Methods for S-Alkyl Isothiourea Salts
| Method | Starting Material Precursor | Reagents | Solvent | Yield (%) | Reference |
| Bleach | Alkyl halides | Thiourea, then NaOCl (Bleach), H₂SO₄ | EtOH/Et₂O | up to 99 | [5] |
| NCS | Alkyl halides | Thiourea, then NCS, HCl | EtOH/MeCN | Good | [6] |
Note: Data for sec-butyl derivatives were not explicitly provided; yields are for various other alkyl halides.
Detailed Experimental Protocol: Bleach-Mediated Oxidative Chlorosulfonation
This protocol is a general procedure adapted from Yang, Z. et al., Synthesis, 2014.[5]
Part A: Preparation of S-sec-Butyl Isothiourea Salt
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 2-bromobutane (1.0 eq) and thiourea (1.0 eq) in ethanol.
-
Reaction: Heat the mixture to reflux for 1 hour.
-
Isolation: After cooling, remove the solvent under reduced pressure. Wash the resulting white solid or oil with diethyl ether (3 x volume) to yield the S-sec-butyl isothiourea salt, which is used in the next step without further purification.
Part B: Oxidative Chlorosulfonation
-
Reaction Setup: Transfer the S-sec-butyl isothiourea salt to a three-necked flask equipped with a thermometer and an addition funnel, placed in an ice-water bath.
-
Addition of Acid and Solvent: Add 6 M H₂SO₄, followed by diethyl ether.
-
Oxidation: Add commercial bleach (sodium hypochlorite solution) dropwise via the addition funnel while vigorously stirring and maintaining the internal temperature below 5°C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the this compound.
Experimental Workflow
The general workflow for the synthesis and purification of this compound via oxidative chlorination is depicted below.
Caption: A generalized workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound is most directly achieved through the oxidative chlorination of sec-butyl mercaptan, with the chlorine gas in aqueous HCl method being a high-yielding, albeit hazardous, option. Alternative methods utilizing reagents like TCCA or NCS offer milder conditions. For syntheses where the handling of volatile thiols is a concern, the two-step procedure starting from 2-bromobutane via the S-sec-butyl isothiourea salt provides a safe and efficient alternative, with bleach-mediated oxidation being particularly economical and environmentally friendly. The choice of method will depend on the scale of the synthesis, available reagents, and safety considerations.
References
- 1. US3626004A - Method of preparing alkyl sulfonyl chloride - Google Patents [patents.google.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation [organic-chemistry.org]
Butane-2-sulfonyl Chloride: A Technical Guide for Chemical Researchers
An In-depth Examination of Butane-2-sulfonyl Chloride, Including its Chemical Identity, Physicochemical Properties, Synthesis, and Applications in Modern Organic Chemistry and Drug Development.
Introduction
This compound, also known as sec-butylsulfonyl chloride, is a reactive organosulfur compound that serves as a versatile intermediate in organic synthesis.[1] Its utility stems from the electrophilic nature of the sulfur atom, making the sulfonyl chloride moiety an excellent leaving group and a key functional group for introducing the sec-butanesulfonyl group into various molecules.[2] This reactivity allows for the formation of sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, synthetic routes, and its role in research and development, particularly in the pharmaceutical industry.
Chemical Identity and Structure
The unique structural arrangement of this compound, with a chiral center at the second carbon atom, influences its reactivity and the stereochemistry of its subsequent products.
-
Chemical Name: this compound[3]
-
Synonyms: 2-Butylsulfonyl chloride, sec-Butylsulfonyl chloride[1][4]
-
Canonical SMILES: CCC(C)S(=O)(=O)Cl[4]
-
InChI Key: WKIXWKIEOCQGAF-UHFFFAOYSA-N[4]
Structure:
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and computational data for this compound is presented below.[1][4] This information is crucial for its handling, reaction setup, and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 156.63 g/mol | [3][5] |
| Appearance | Colorless liquid | [1] |
| Topological Polar Surface Area | 42.5 Ų | [4] |
| Complexity | 144 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| LogP | 1.64 | [1] |
Table 2: Expected Spectroscopic Characteristics
| Technique | Characteristic Features |
| ¹H NMR | Multiplets corresponding to the ethyl and methyl protons of the sec-butyl group. The proton on the carbon attached to the sulfonyl group would be expected to be the most deshielded. |
| ¹³C NMR | Four distinct signals for the four carbon atoms of the sec-butyl group. |
| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[7] |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern (M+2 peak) due to the presence of the chlorine-37 isotope.[7] |
Synthesis and Reactivity
General Synthesis Routes
Alkanesulfonyl chlorides are typically synthesized through the oxidative chlorination of sulfur-containing starting materials, such as thiols or their derivatives.[8][9] A common and environmentally friendly method involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, which are readily prepared from alkyl halides and thiourea.[9]
Caption: Generalized synthesis workflow for this compound.
Reactivity Profile
The primary reactivity of this compound is centered on the highly electrophilic sulfur atom. This makes it susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reaction is the foundation for the synthesis of sulfonamides and sulfonate esters.
-
Reaction with Amines (Sulfonamide Formation): this compound readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is fundamental in medicinal chemistry as the sulfonamide group is a key pharmacophore in many drugs.[2]
-
Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a non-nucleophilic base, such as pyridine, this compound reacts with alcohols to yield sulfonate esters.[10] These esters are excellent leaving groups in nucleophilic substitution reactions.[10]
Applications in Drug Discovery and Development
The sulfonyl chloride functional group is of significant importance in the pharmaceutical industry.[2] Sulfonyl chlorides, including this compound, serve as crucial building blocks for the synthesis of complex molecules with potential therapeutic applications. The resulting sulfonamide and sulfone moieties are present in a wide array of drugs, including diuretics, antibacterials, and enzyme inhibitors.[11] The incorporation of a sec-butanesulfonyl group can modulate a drug candidate's pharmacokinetic properties, such as solubility and bioavailability.[2]
The development of mild and chemoselective methods for the formation of sulfonyl chlorides from sulfonamides has further expanded their utility in late-stage functionalization, allowing for the diversification of complex drug-like molecules.[12][13]
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[5][14] It is also a lachrymator.[15] Therefore, it must be handled with appropriate personal protective equipment, including gloves, goggles, and a lab coat, in a well-ventilated fume hood.[14][16] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as water, strong oxidizing agents, and bases.[14][17]
Hazard Statements:
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[14]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Conclusion
This compound is a valuable and reactive chemical intermediate with significant applications in organic synthesis, particularly in the preparation of compounds for the pharmaceutical and agrochemical industries. Its ability to readily form sulfonamides and sulfonate esters makes it a key building block for introducing the sec-butanesulfonyl moiety. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety precautions, is essential for its effective and safe utilization in a research and development setting.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 4375-72-8 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. acdlabs.com [acdlabs.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. fishersci.com [fishersci.com]
Spectroscopic and Synthetic Profile of sec-Butylsulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of sec-butylsulfonyl chloride (also known as butane-2-sulfonyl chloride). Due to the limited availability of public experimental spectroscopic data for sec-butylsulfonyl chloride, this document presents detailed spectroscopic data for its constitutional isomer, 1-butanesulfonyl chloride, as a representative example to illustrate the expected spectral characteristics. This guide includes tabulated spectroscopic data, detailed experimental protocols for synthesis and characterization based on established methods, and a visual representation of the synthetic workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
Sulfonyl chlorides are a pivotal class of organic compounds, widely utilized as reactive intermediates in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules of significant interest in the pharmaceutical and agrochemical industries. Their reactivity stems from the electrophilic nature of the sulfur atom, making them susceptible to nucleophilic attack. sec-Butylsulfonyl chloride, with its unique secondary butyl group, offers specific steric and electronic properties that can be exploited in the design of novel chemical entities.
Spectroscopic Data
As of the date of this publication, detailed experimental spectroscopic data for sec-butylsulfonyl chloride (CAS Number: 4375-72-8) is not widely available in public spectral databases. Therefore, the following tables summarize the spectroscopic data for its isomer, 1-butanesulfonyl chloride (CAS Number: 2386-60-9) , to serve as a reference.
Infrared (IR) Spectroscopy of 1-Butanesulfonyl Chloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1370 | Strong | S=O stretch (asymmetric) |
| ~1170 | Strong | S=O stretch (symmetric) |
| ~580 | Strong | S-Cl stretch |
Note: The characteristic strong absorptions for the sulfonyl chloride group (S=O and S-Cl stretches) are key identifiers in the IR spectrum.
¹H NMR Spectroscopy of 1-Butanesulfonyl Chloride
Solvent: CDCl₃
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~3.68 | t | 2H | -CH₂-SO₂Cl |
| ~1.95 | m | 2H | -CH₂-CH₂-SO₂Cl |
| ~1.50 | m | 2H | CH₃-CH₂- |
| ~0.98 | t | 3H | CH₃- |
Note: The downfield shift of the protons alpha to the sulfonyl chloride group is a characteristic feature.
¹³C NMR Spectroscopy of 1-Butanesulfonyl Chloride
Solvent: CDCl₃
| Chemical Shift (δ) (ppm) | Assignment |
| ~57.0 | -CH₂-SO₂Cl |
| ~25.0 | -CH₂-CH₂-SO₂Cl |
| ~21.5 | CH₃-CH₂- |
| ~13.5 | CH₃- |
Note: The carbon directly attached to the sulfonyl chloride group is significantly deshielded.
Mass Spectrometry of 1-Butanesulfonyl Chloride
| m/z | Relative Intensity | Assignment |
| 156/158 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 99/101 | Moderate | [SO₂Cl]⁺ (with ³⁵Cl/³⁷Cl isotopes) |
| 57 | High | [C₄H₉]⁺ (Butyl cation) |
Note: The isotopic pattern of chlorine (approximately 3:1 for ³⁵Cl:³⁷Cl) is a key diagnostic feature for chlorine-containing fragments.
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of sulfonyl chlorides, adapted for the preparation of sec-butylsulfonyl chloride.
Synthesis of sec-Butylsulfonyl Chloride
A common method for the synthesis of alkanesulfonyl chlorides is the oxidative chlorination of the corresponding thiol or a derivative. One established procedure involves the use of a chlorinating agent in an aqueous medium.
Materials:
-
sec-Butanethiol
-
Glacial acetic acid
-
Chlorine gas or an in-situ source of chlorine (e.g., from HCl and an oxidant)
-
Ice
-
Water
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Sodium sulfate (anhydrous)
Procedure:
-
A mixture of sec-butanethiol and glacial acetic acid is prepared in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer.
-
The flask is cooled in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Chlorine gas is bubbled through the stirred solution at a rate that does not allow the temperature to exceed 10 °C. The reaction is exothermic.
-
The reaction is monitored by TLC or GC until the starting thiol is consumed.
-
Once the reaction is complete, the mixture is poured into ice-water.
-
The product is extracted with diethyl ether.
-
The ether layer is washed with water, followed by a saturated solution of sodium bicarbonate to remove acidic byproducts, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude sec-butylsulfonyl chloride can be purified by vacuum distillation.
Spectroscopic Characterization
Instrumentation:
-
Infrared (IR) Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A 300 MHz or higher NMR spectrometer.
-
Mass Spectrometry (MS): A mass spectrometer with electron ionization (EI) capability.
Sample Preparation and Analysis:
-
IR: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
-
NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are acquired.
-
MS: A dilute solution of the sample in a volatile organic solvent is introduced into the mass spectrometer.
Workflow and Relationship Diagrams
The following diagrams illustrate the synthesis and characterization workflow for sec-butylsulfonyl chloride.
Caption: Synthetic workflow for sec-butylsulfonyl chloride.
Caption: Logic of spectroscopic data for structure elucidation.
Conclusion
This technical guide provides a foundational understanding of the synthesis and spectroscopic characteristics of sec-butylsulfonyl chloride. While experimental data for the title compound is sparse, the provided information on its isomer, 1-butanesulfonyl chloride, serves as a valuable proxy for researchers. The detailed synthetic protocol and workflow diagrams offer practical guidance for the preparation and characterization of this important chemical intermediate. Further research to obtain and publish the complete spectroscopic data of sec-butylsulfonyl chloride is encouraged to enrich the scientific literature.
An In-depth Technical Guide on the Reactivity of Butane-2-sulfonyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butane-2-sulfonyl chloride (sec-BuSO₂Cl) is a vital reagent in organic synthesis, primarily utilized for the introduction of the sec-butanesulfonyl group into various molecules. As a member of the sulfonyl chloride family, its reactivity is characterized by the highly electrophilic nature of the sulfur atom, making it susceptible to attack by a wide range of nucleophiles.[1][2][3] This guide provides a comprehensive overview of the reactivity of this compound, detailing its reactions with common nucleophiles, outlining experimental protocols, and presenting reaction mechanisms and workflows through structured diagrams. The information herein is intended to serve as a technical resource for professionals in research and drug development, where the formation of sulfonamides and sulfonate esters is a cornerstone of molecular design.[1][2]
Introduction to this compound
This compound is a colorless to pale yellow liquid with a pungent odor, soluble in common organic solvents.[4][5] Its chemical structure features a chiral carbon, leading to the existence of (R)- and (S)-enantiomers. The core of its reactivity lies in the sulfonyl chloride functional group (-SO₂Cl). The two oxygen atoms and the chlorine atom, being highly electronegative, withdraw electron density from the central sulfur atom. This inductive effect renders the sulfur atom highly electron-deficient and thus a strong electrophile, primed for reaction with nucleophiles.[1][6] The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur center.[1][7]
Physical and Chemical Properties:
| Property | Value |
|---|---|
| CAS Number | 4375-72-8 |
| Molecular Formula | C₄H₉ClO₂S |
| Molecular Weight | 156.63 g/mol [8][9] |
| Appearance | Colorless liquid[5] |
| Boiling Point | 195.0 ± 9.0 °C at 760 mmHg[5] |
| Density | 1.2 ± 0.1 g/cm³[5] |
General Reaction Mechanism: Nucleophilic Substitution at Sulfur
The predominant reaction pathway for this compound with nucleophiles is a nucleophilic substitution at the tetracoordinate sulfur atom. This reaction generally proceeds via a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway, depending on the nucleophile and reaction conditions.[10][11]
-
Nucleophilic Attack: The nucleophile (Nu:) attacks the electrophilic sulfur atom.
-
Transition State/Intermediate: A trigonal bipyramidal transition state or a short-lived intermediate is formed.[12]
-
Leaving Group Departure: The chloride ion is expelled, and a new bond between the sulfur and the nucleophile is formed.
The reactivity is influenced by several factors:
-
Nucleophilicity: Stronger nucleophiles (e.g., amines, thiols) react more readily than weaker ones (e.g., water, alcohols).[13]
-
Steric Hindrance: The sec-butyl group attached to the sulfur atom imparts moderate steric hindrance, which can slow the reaction rate compared to less hindered sulfonyl chlorides like methanesulfonyl chloride.[14][15][16] Similarly, sterically bulky nucleophiles will react more slowly.[13][17]
-
Solvent: Polar aprotic solvents are often employed to solvate the cation of a nucleophilic salt without solvating the anion, thus enhancing its nucleophilicity.
Caption: General mechanism for nucleophilic substitution at the sulfonyl sulfur.
Reactions with Specific Nucleophiles
This compound reacts with a diverse array of nucleophiles to form stable sulfur-containing compounds.[1]
Reaction with Alcohols (Alcoholysis)
The reaction with alcohols yields sulfonate esters. This is a crucial transformation in organic synthesis as it converts a poor leaving group (hydroxyl) into an excellent sulfonate leaving group (e.g., sec-butanesulfonate).[7][18][19] The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
General Reaction: R'-OH + sec-BuSO₂Cl → sec-BuSO₂OR' + HCl
Reaction with Amines (Aminolysis)
Primary and secondary amines react readily with this compound to form N-substituted sulfonamides.[1] This reaction, often called the Hinsberg test for distinguishing primary, secondary, and tertiary amines, is fundamental in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in numerous drugs.[1][2][20]
General Reaction: R'R''NH + sec-BuSO₂Cl → sec-BuSO₂NR'R'' + HCl
Reaction with Thiols (Thiolysis)
Thiols, being strong nucleophiles, react to produce thiosulfonates.
General Reaction: R'-SH + sec-BuSO₂Cl → sec-BuSO₂SR' + HCl
Reaction with Water (Hydrolysis)
In the presence of water, this compound undergoes hydrolysis to form the corresponding butane-2-sulfonic acid. This reaction is generally slower than reactions with stronger nucleophiles and can be a competing side reaction if anhydrous conditions are not maintained.[10][17]
General Reaction: H₂O + sec-BuSO₂Cl → sec-BuSO₃H + HCl
Reactions with Other Nucleophiles
A variety of other nucleophiles can be employed, leading to a diverse range of products.
| Nucleophile | Reagent Example | Product Class |
| Cyanide Ion | Sodium Cyanide (NaCN) | Sulfonyl Cyanide |
| Azide Ion | Sodium Azide (NaN₃) | Sulfonyl Azide |
| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | Sulfone |
| Hydride Ion | Lithium Aluminum Hydride (LiAlH₄) | Thiol (via reduction)[21] |
Experimental Protocols
Detailed methodologies are critical for reproducible and high-yielding synthesis.
General Protocol for the Synthesis of N-Benzyl-butane-2-sulfonamide
This protocol describes a typical procedure for the reaction between this compound and a primary amine.
-
Reagent Preparation: A solution of benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. The flask is cooled to 0 °C in an ice bath.
-
Reaction Execution: this compound (1.0 equivalent) is dissolved in a minimal amount of anhydrous DCM and added dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of 1M HCl (aq). The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica gel to yield the pure N-benzyl-butane-2-sulfonamide.
Caption: Standard experimental workflow for sulfonamide synthesis.
Synthesis of this compound
Alkanesulfonyl chlorides can be synthesized via oxidative chlorination of the corresponding thiol or disulfide.[22][23] A common method involves the reaction of sec-butanethiol with chlorine in the presence of water or acetic acid.[24]
-
Setup: sec-Butanethiol is added to an aqueous acetic acid solution in a reaction vessel cooled in an ice-salt bath.
-
Chlorination: Chlorine gas is bubbled through the stirred solution at a controlled rate, ensuring the temperature does not rise significantly.
-
Work-up: After the reaction is complete, the mixture is poured into ice water. The organic layer containing the sulfonyl chloride is separated.
-
Purification: The crude product is washed, dried, and purified by vacuum distillation to yield pure this compound.
Applications in Drug Development
The synthesis of sulfonamides and sulfonate esters is of paramount importance in the pharmaceutical industry.[1][2]
-
Sulfonamides: This functional group is present in a wide array of therapeutic agents, including antibiotics (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory drugs. The ability to readily synthesize diverse sulfonamide libraries using reagents like this compound is crucial for structure-activity relationship (SAR) studies.[1]
-
Sulfonate Esters: Often used as prodrugs to improve the pharmacokinetic properties of a parent drug, such as solubility or bioavailability. They can also serve as key intermediates in more complex synthetic routes, where the sulfonate acts as a leaving group.[2]
Conclusion
This compound is a versatile and highly reactive electrophile that serves as a fundamental building block in modern organic synthesis. Its reactions with a broad spectrum of nucleophiles provide efficient access to valuable sulfonamide and sulfonate ester scaffolds, which are central to the fields of medicinal chemistry and drug development. A thorough understanding of its reactivity, steric profile, and optimal reaction conditions is essential for leveraging its full synthetic potential.
References
- 1. fiveable.me [fiveable.me]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. lookchem.com [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. Page loading... [guidechem.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. youtube.com [youtube.com]
- 16. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. d-nb.info [d-nb.info]
- 21. researchgate.net [researchgate.net]
- 22. cbijournal.com [cbijournal.com]
- 23. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 24. cdnsciencepub.com [cdnsciencepub.com]
Butane-2-sulfonyl Chloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butane-2-sulfonyl chloride is a reactive chemical intermediate pivotal in the synthesis of sulfonamides and sulfonate esters, classes of compounds with significant applications in pharmaceuticals and other areas of chemical research. As with other aliphatic sulfonyl chlorides, its utility is intrinsically linked to its reactivity, which also dictates its stability and storage requirements. This technical guide provides a comprehensive overview of the stability of this compound, outlining the primary degradation pathways and recommended storage and handling conditions to ensure its integrity for research and development applications. While specific kinetic data for this compound is not extensively available in public literature, this guide extrapolates from data on analogous compounds and details robust experimental protocols for its stability assessment.
Chemical Properties and Inherent Reactivity
This compound (C₄H₉ClO₂S) is a corrosive liquid that is highly susceptible to nucleophilic attack at the electrophilic sulfur atom. This reactivity is the cornerstone of its synthetic utility but also the primary driver of its instability. The main degradation pathway is hydrolysis, which occurs readily upon contact with water.
Table 1: General Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₉ClO₂S |
| Molecular Weight | 156.63 g/mol |
| Appearance | Colorless to light yellow liquid |
| Primary Hazard | Corrosive, moisture sensitive |
Stability Profile
The stability of this compound is compromised by several factors, primarily moisture, elevated temperatures, and the presence of nucleophiles.
Hydrolysis
The most significant factor affecting the stability of this compound is its reaction with water to form butane-2-sulfonic acid and hydrochloric acid. This reaction is typically rapid and exothermic.
Caption: Hydrolysis of this compound.
Thermal Decomposition
While specific data on the thermal decomposition of this compound is scarce, aliphatic sulfonyl chlorides, in general, can decompose at elevated temperatures. Decomposition pathways may include the elimination of sulfur dioxide. It is crucial to avoid high temperatures during storage and handling.
Reactivity with Other Nucleophiles
Besides water, this compound readily reacts with other nucleophiles such as alcohols (to form sulfonate esters) and amines (to form sulfonamides). Accidental contact with these materials will lead to the degradation of the sulfonyl chloride.
Recommended Storage and Handling Conditions
To maintain the quality and reactivity of this compound, strict adherence to proper storage and handling protocols is essential.
Table 2: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended. | Minimizes decomposition and hydrolysis from any residual moisture. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents contact with atmospheric moisture. |
| Container | Use tightly sealed containers made of glass or polytetrafluoroethylene (PTFE).[1] | Prevents moisture ingress and corrosion. Stainless steel is not recommended due to potential corrosion from acidic byproducts.[1] |
| Incompatible Materials | Water, alcohols, amines, strong bases, and oxidizing agents.[2] | Reacts readily with these substances, leading to degradation and potential hazards.[2] |
| Handling | Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. | The compound is corrosive and releases HCl upon hydrolysis, which is a respiratory irritant. |
Experimental Protocols for Stability Assessment
Due to the limited availability of specific stability data for this compound, researchers may need to perform their own stability studies. The following are generalized protocols based on standard methods for analogous compounds.
Protocol for Monitoring Hydrolytic Stability by Titration
This method quantifies the formation of acidic byproducts (hydrochloric acid and butane-2-sulfonic acid) over time.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound (e.g., 1 gram) and dissolve it in a known volume of a dry, inert solvent (e.g., anhydrous acetonitrile).
-
Stress Condition: Add a controlled amount of water to the solution to initiate hydrolysis. Maintain the solution at a constant temperature (e.g., 25 °C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Titration: Immediately quench the reaction by adding the aliquot to a cold, non-reactive solvent. Titrate the total acid content with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.
-
Data Analysis: Calculate the percentage of decomposed this compound at each time point based on the amount of acid produced.
Caption: Workflow for Hydrolytic Stability Testing by Titration.
Protocol for Monitoring Stability by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the disappearance of the starting material and the appearance of degradation products.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a deuterated, aprotic solvent (e.g., acetonitrile-d₃) in an NMR tube.
-
Internal Standard: Add a known amount of a stable internal standard with a resonance that does not overlap with the analyte or product signals (e.g., 1,3,5-trimethoxybenzene).
-
Stress Condition: Introduce a controlled amount of D₂O to the NMR tube to initiate hydrolysis.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals while maintaining the sample at a constant temperature in the NMR spectrometer.
-
Data Analysis: Integrate the signals of the starting material and the internal standard. The decrease in the relative integral of the this compound signal over time corresponds to its degradation.
Caption: Workflow for Stability Monitoring by ¹H NMR.
Conclusion
This compound is a valuable reagent whose utility is directly related to its inherent reactivity. This reactivity necessitates careful handling and storage to prevent degradation, primarily through hydrolysis. By adhering to the storage conditions outlined in this guide—namely, a cool, dry, and inert environment—researchers can ensure the integrity of this compound. For applications requiring precise knowledge of its stability under specific conditions, the provided experimental protocols offer a robust framework for quantitative assessment. Proper management of this compound is critical for the success of synthetic endeavors and the safety of laboratory personnel.
References
A Technical Guide to the Physical Properties of 2-Butanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of 2-butanesulfonyl chloride (CAS No. 4375-72-8), a key intermediate in organic synthesis. Due to the prevalence of data for its isomer, 1-butanesulfonyl chloride, this document takes special care to distinguish between the two. This guide includes a detailed table of physical properties, generalized experimental protocols for the synthesis and determination of properties of alkanesulfonyl chlorides, and a visual representation of a typical synthetic workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
2-Butanesulfonyl chloride, also known as sec-butylsulfonyl chloride, is a reactive organosulfur compound that serves as an important building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. Its utility stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives. An accurate understanding of its physical properties is essential for its safe handling, application in chemical reactions, and for the purification of its products.
This guide summarizes the available quantitative data on the physical properties of 2-butanesulfonyl chloride and provides general experimental methodologies relevant to its synthesis and characterization.
Physical Properties of 2-Butanesulfonyl Chloride
The physical properties of 2-butanesulfonyl chloride are summarized in the table below. For comparative purposes, the well-documented properties of its isomer, 1-butanesulfonyl chloride, are also included where available, with clear differentiation.
| Property | 2-Butanesulfonyl Chloride | 1-Butanesulfonyl Chloride |
| CAS Number | 4375-72-8[1][2][3][4] | 2386-60-9[5][6][7][8] |
| Molecular Formula | C4H9ClO2S[1][2][3][4] | C4H9ClO2S[5][6][7][8] |
| Molecular Weight | 156.63 g/mol [1][2][3] | 156.63 g/mol [5][6][7][8] |
| Appearance | Colorless liquid | Clear colorless to light yellow or light orange liquid[5] |
| Density | 1.2 ± 0.1 g/cm³[1] | 1.208 g/mL at 25 °C[5][7] |
| Boiling Point | 195.0 ± 9.0 °C at 760 mmHg[1] | 80-81 °C at 9 mmHg[5][7] |
| Melting Point | Not available | -29 °C[5][6] |
| Refractive Index | 1.449[1] | n20/D 1.454[5][7] |
| Solubility | Reacts with water[5][9] | Decomposes in water[5][9] |
| Flash Point | 71.7 ± 18.7 °C[1] | 175 °F (79.4 °C)[5] |
Experimental Protocols
Synthesis of Alkanesulfonyl Chlorides
A common method for the synthesis of alkanesulfonyl chlorides is the oxidative chlorination of corresponding thiols or their derivatives. One modern and environmentally conscious approach involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts.[10][11]
General Protocol:
-
Formation of S-sec-butyl isothiourea salt: Sec-butyl bromide is reacted with thiourea in a suitable solvent (e.g., ethanol) under reflux to form the S-sec-butyl isothiourea salt.
-
Oxidative Chlorosulfonation: The S-sec-butyl isothiourea salt is then subjected to oxidative chlorination. A mixture of the salt in an organic solvent (e.g., dichloromethane) and aqueous hydrochloric acid is cooled to a low temperature (e.g., -5 °C).
-
Addition of Bleach: Commercial bleach (sodium hypochlorite solution) is added dropwise to the vigorously stirred mixture while maintaining the low temperature. The reaction is typically monitored by TLC.
-
Work-up: Upon completion, the excess oxidant is quenched with a reducing agent (e.g., sodium sulfite solution). The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude 2-butanesulfonyl chloride is then purified by vacuum distillation.
Determination of Physical Properties
Standard laboratory procedures are employed to determine the physical properties of the purified 2-butanesulfonyl chloride.
-
Density: A calibrated pycnometer is used to measure the density of the liquid at a specific temperature.
-
Boiling Point: The boiling point is determined at a specific pressure using distillation apparatus. For higher accuracy, a vacuum distillation setup can be used to measure the boiling point at reduced pressure, which can then be extrapolated to atmospheric pressure using a nomograph.
-
Refractive Index: An Abbe refractometer is used to measure the refractive index of the liquid at a controlled temperature, typically at the sodium D-line (589 nm).
-
Solubility: Qualitative solubility tests are performed by adding a small amount of 2-butanesulfonyl chloride to various solvents (e.g., water, common organic solvents) at a specific temperature. Quantitative solubility is determined by preparing a saturated solution and measuring the concentration of the solute. Given its reactivity, its decomposition in protic solvents like water should be noted.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of an alkanesulfonyl chloride, which is applicable to 2-butanesulfonyl chloride.
Caption: Generalized workflow for the synthesis of 2-butanesulfonyl chloride.
Conclusion
This technical guide provides a consolidated source of information on the physical properties of 2-butanesulfonyl chloride. While some data, such as a precise melting point, remains to be experimentally determined and published, the provided information on its density, boiling point, and refractive index serves as a valuable reference for its application in a laboratory and industrial setting. The outlined experimental protocols offer a general framework for its synthesis and the determination of its physical characteristics. It is imperative for researchers to exercise caution and refer to safety data sheets before handling this reactive compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. BUTANE-2-SULFONYL CHLORIDE | 4375-72-8 [chemicalbook.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 1-Butanesulfonyl chloride | 2386-60-9 [chemicalbook.com]
- 9. 1-Butanesulfonyl chloride | 2386-60-9 [chemnet.com]
- 10. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 11. Clean and Economic Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via Bleach Oxidative Chlorosulfonation [organic-chemistry.org]
Butane-2-sulfonyl Chloride: A Technical Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for butane-2-sulfonyl chloride (CAS No. 4375-72-8). The information is intended to support risk assessment and the implementation of safe handling procedures in a laboratory setting. Due to the limited availability of specific experimental data for this compound, information from related sulfonyl chlorides and established testing protocols is included to provide a thorough safety perspective.
Chemical and Physical Properties
This compound is a colorless liquid that is utilized as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity with nucleophiles is a key aspect of its utility and also a primary consideration for its safe handling.[1]
| Property | Value | Source |
| Molecular Formula | C4H9ClO2S | [1] |
| Molecular Weight | 156.63 g/mol | ChemicalBook |
| CAS Number | 4375-72-8 | [1] |
| Appearance | Colorless to pale yellow liquid | LookChem |
| Odor | Pungent | LookChem |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Boiling Point | 195.0 ± 9.0 °C at 760 mmHg | [1] |
| Flash Point | 71.7 ± 18.7 °C | [1] |
| Refractive Index | 1.449 | [1] |
| Water Solubility | Decomposes | LookChem (for 1-Butanesulfonyl chloride) |
Toxicological Data
Note: The absence of specific toxicity data necessitates a cautious approach. It is strongly recommended that appropriate toxicological testing be conducted to fully characterize the hazard profile of this compound.
| Endpoint | Result | Classification | Source |
| Acute Oral Toxicity | Data not available | Not classified | |
| Acute Dermal Toxicity | Data not available | Not classified | |
| Acute Inhalation Toxicity | Data not available | Not classified | |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | GHS Category 1C | ChemicalBook |
| Serious Eye Damage/Irritation | Causes serious eye damage. | GHS Category 1 | ChemicalBook |
Hazard Identification and GHS Classification
This compound is classified as a corrosive substance. The following diagram illustrates the logical workflow for its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification based on its known hazards.
Caption: GHS Classification and Hazard Communication for this compound.
Experimental Protocols
Detailed experimental protocols for determining the toxicological endpoints for sulfonyl chlorides are guided by OECD (Organisation for Economic Co-operation and Development) guidelines. The following are summaries of the methodologies for skin corrosion and eye irritation testing.
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (OECD TG 431)
This test method is used to predict the skin corrosion potential of a chemical.
Principle: The test utilizes a three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin. Corrosive chemicals are able to penetrate the stratum corneum and are cytotoxic to the underlying cell layers. Cell viability is measured by the enzymatic conversion of the vital dye MTT to a blue formazan salt, which is then quantified.
Methodology:
-
Tissue Preparation: Reconstituted human epidermis tissues are pre-incubated to ensure tissue integrity.
-
Chemical Application: A defined amount of the test chemical (this compound) is applied topically to the surface of the tissue.
-
Exposure and Incubation: The tissues are exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour). Following exposure, the chemical is removed by washing.
-
MTT Assay: The tissues are incubated with MTT solution. Viable cells will reduce the MTT into a blue formazan precipitate.
-
Extraction and Measurement: The formazan is extracted from the tissues, and the optical density is measured using a spectrophotometer.
-
Data Analysis: Cell viability is calculated relative to negative controls. Classification as corrosive is based on the reduction in cell viability below certain thresholds at the specified time points.
Caption: Workflow for the OECD TG 431 in vitro skin corrosion test.
Acute Eye Irritation/Corrosion (OECD TG 405)
This in vivo test is designed to determine the potential of a substance to cause irritation or corrosion to the eye.
Principle: The test substance is applied to the eye of an experimental animal, and the effects on the cornea, iris, and conjunctiva are observed and graded at specific intervals.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Dosing: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The observation period may be extended up to 21 days to assess the reversibility of any effects.
-
Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized grading system.
-
Classification: The classification of the substance as an irritant or corrosive is based on the severity and reversibility of the observed ocular lesions.
Stability and Reactivity
Sulfonyl chlorides are generally reactive compounds.
-
Reactivity with Water: this compound is expected to react with water, potentially violently, to produce hydrochloric acid and the corresponding sulfonic acid. Therefore, it should be handled in a dry environment and stored away from moisture.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.
-
Hazardous Decomposition Products: Upon decomposition, it may produce hazardous gases such as hydrogen chloride and oxides of sulfur.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2] Do not use a direct water stream as it may react with the substance and spread the fire.
-
Specific Hazards Arising from the Chemical: The substance is combustible. In case of fire, poisonous gases such as hydrogen chloride and sulfur oxides may be produced.
-
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or mists.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials and sources of ignition.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. The material may be considered a hazardous waste.
This guide is intended for informational purposes and should not be considered a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Researchers are urged to consult the most current SDS for this compound and to conduct a thorough risk assessment before use.
References
An In-depth Technical Guide on the Solubility of Butane-2-sulfonyl Chloride in Organic Solvents
Disclaimer: Publicly available quantitative solubility data for butane-2-sulfonyl chloride is limited. This guide provides a comprehensive overview based on the known properties of analogous alkanesulfonyl chlorides and established methodologies for solubility determination.
Introduction
This compound, an organosulfur compound, is a potentially valuable reagent in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters, which are common moieties in pharmaceuticals and agrochemicals. The solubility of such a reagent in organic solvents is a critical parameter that dictates its utility, influencing reaction kinetics, purification strategies, and overall process efficiency. A thorough understanding of its solubility profile is essential for researchers, scientists, and drug development professionals to optimize synthetic routes and ensure reproducibility.
This technical guide consolidates the available qualitative solubility information for structurally similar alkanesulfonyl chlorides to predict the behavior of this compound. Furthermore, it outlines detailed experimental protocols for the precise determination of its solubility and provides visual workflows for experimental design.
Physicochemical Properties of Analogous Alkanesulfonyl Chlorides
To establish a predictive baseline for the properties of this compound, the physicochemical characteristics of shorter-chain alkanesulfonyl chlorides are presented below. It is anticipated that this compound will be a liquid at room temperature with a density greater than water and a pungent odor.
| Property | Methanesulfonyl Chloride | Ethanesulfonyl Chloride | 1-Propanesulfonyl Chloride | 2-Propanesulfonyl Chloride |
| CAS Number | 124-63-0 | 594-44-5 | 10147-36-1 | 10147-37-2 |
| Molecular Formula | CH₃SO₂Cl | C₂H₅SO₂Cl | C₃H₇SO₂Cl | C₃H₇SO₂Cl |
| Molecular Weight | 114.54 g/mol | 128.58 g/mol | 142.60 g/mol | 142.60 g/mol |
| Appearance | Colorless to pale yellow liquid[1][2] | Colorless to light yellow liquid[3][4] | Liquid | Liquid[5] |
| Density | 1.480 g/mL at 18 °C[1] | 1.357 g/mL at 25 °C[3] | 1.267 g/mL at 25 °C | 1.27 g/mL at 25 °C[5] |
| Boiling Point | 161 °C at 730 mmHg[1][2] | 177 °C[3] | 78-79 °C at 15 mmHg | 74-75 °C at 19 mmHg[5] |
| Melting Point | -32 °C[1][2] | -70 °C[3] | N/A | N/A |
Predicted Solubility Profile of this compound
Based on the solubility of analogous sulfonyl chlorides, this compound is expected to be soluble in a range of common organic solvents but reactive towards protic solvents like water and alcohols.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Citations for Analogs |
| Halogenated | Dichloromethane, Chloroform | Soluble | Ethanesulfonyl chloride and 2-propanesulfonyl chloride are soluble in dichloromethane.[3][6][7] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Methanesulfonyl chloride, ethanesulfonyl chloride, and 2-propanesulfonyl chloride are soluble in ether.[1][2][6][7][8] |
| Polar Aprotic | Acetone, Acetonitrile | Likely Soluble | Methanesulfonyl chloride is soluble in most organic solvents, which generally includes polar aprotic ones.[1][9] |
| Aromatic Hydrocarbons | Toluene, Benzene | Likely Soluble | Benzenesulfonyl chloride, an arylsulfonyl chloride, is soluble in organic solvents, suggesting solubility in aromatic hydrocarbons.[10] |
| Alcohols | Ethanol, Methanol | Reactive | Methanesulfonyl chloride is soluble in alcohol but is also reactive.[1][8][9] Ethanesulfonyl chloride is decomposed by ethanol.[3] |
| Water | Water | Reactive/Insoluble | Alkanesulfonyl chlorides are generally insoluble in water and react (hydrolyze) with it.[1][2][3][4][6][9] |
| Non-polar Hydrocarbons | Hexane, Heptane | Limited Solubility | Arylsulfonyl chlorides show limited solubility in non-polar solvents like hexane.[11] A similar trend is expected for alkanesulfonyl chlorides. |
Experimental Protocols for Solubility Determination
For precise and reliable solubility data, the following experimental protocols can be employed.
Qualitative Solubility Assessment (Test Tube Method)
This method offers a rapid preliminary assessment of solubility in various solvents.
Objective: To quickly determine if a compound is soluble, partially soluble, or insoluble in a given solvent at ambient temperature.
Materials:
-
This compound
-
Anhydrous organic solvents of interest
-
Dry test tubes or small vials
-
Vortex mixer or magnetic stirrer
-
Analytical balance
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.[12]
-
Add 1 mL of the selected anhydrous solvent to the test tube.[12]
-
Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature using a vortex mixer.[12]
-
Visually inspect the solution against a contrasting background.[12]
-
Record the observation as:
Quantitative Solubility Determination (Gravimetric Shake-Flask Method)
This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.
Objective: To obtain a precise quantitative value of the solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Scintillation vials or flasks with sealed caps
-
Orbital shaker or incubator with temperature control
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed, dry evaporating dishes or vials
-
Analytical balance
-
Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and place it in an orbital shaker at a constant, controlled temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the mixture to settle. Carefully withdraw a known volume of the clear supernatant using a syringe.[12] Immediately pass the solution through a syringe filter into a pre-weighed, dry evaporating dish.[12] This step is critical to remove any undissolved microcrystals.
-
Solvent Evaporation: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.[12]
-
Mass Determination: Once the solvent is completely removed, cool the evaporating dish in a desiccator to room temperature and weigh it on an analytical balance.[12]
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.
-
Express the solubility in desired units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the supernatant withdrawn.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a logical workflow for the experimental determination of the solubility of an organic compound.
Caption: Workflow for the determination of organic compound solubility.
General Reaction Pathway: Sulfonylation of an Alcohol
The solubility of this compound is paramount in reactions such as the sulfonylation of alcohols, where it acts as an electrophile.
Caption: Reaction pathway for the sulfonylation of an alcohol.
References
- 1. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Ethanesulfonyl Chloride|Ethyl Sulfonyl Chloride|ESC|China|CAS 594-44-5|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 4. Ethanesulfonyl chloride CAS#: 594-44-5 [m.chemicalbook.com]
- 5. 2-Propanesulfonyl chloride 97 10147-37-2 [sigmaaldrich.com]
- 6. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 7. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
- 9. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 10. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. benchchem.com [benchchem.com]
The Uncharted Territory: A Technical Guide to the Thermodynamic Properties of Branched Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfonyl chlorides are a cornerstone of synthetic chemistry, pivotal in the development of sulfonamides and other vital chemical entities. While the properties of simple and aromatic sulfonyl chlorides are reasonably well-documented, a significant knowledge gap exists concerning their branched-chain aliphatic counterparts. This technical guide addresses the current state of understanding of the thermodynamic properties of branched sulfonyl chlorides. It acknowledges the conspicuous absence of specific experimental data and, therefore, provides a framework for approaching this topic by presenting data for analogous unbranched structures, outlining established experimental and computational methodologies for determining these properties, and discussing the theoretical implications of alkyl branching on molecular thermodynamics.
Introduction: The Importance of Thermodynamic Data
Thermodynamic properties such as the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and heat capacity (Cp) are fundamental to understanding the stability, reactivity, and potential hazards of chemical compounds. For drug development professionals and chemical process scientists, this data is critical for:
-
Reaction Design and Optimization: Predicting the heat of reaction (ΔHrxn) to ensure safe and efficient chemical processes.
-
Stability and Hazard Assessment: Understanding the energetic landscape of a molecule to predict its thermal stability and potential for decomposition.[1]
-
Computational Modeling: Providing accurate parameters for molecular modeling and simulations to predict compound behavior.
Despite their synthetic utility, a thorough search of the current scientific literature reveals a significant lack of experimentally determined thermodynamic data for branched sulfonyl chlorides. This guide, therefore, aims to equip researchers with the foundational knowledge and methodologies necessary to navigate this data-scarce environment.
Available Thermodynamic Data for Unbranched Sulfonyl Chlorides
To provide a baseline for understanding, this section summarizes the available thermodynamic data for simple, unbranched sulfonyl chlorides. It is crucial to note that these values serve as approximations, and the introduction of branching in the alkyl chain is expected to alter these properties.
A study on the sulfur-chlorine bond dissociation enthalpies in methane- and benzenesulfonyl chlorides found them to be equal within experimental error at approximately 295 kJ mol⁻¹[2].
| Compound Name | Formula | Property | Value | Reference |
| Methanesulfonyl Chloride | CH₃SO₂Cl | S-Cl Bond Dissociation Enthalpy (D) | ~295 kJ mol⁻¹ | [2] |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | S-Cl Bond Dissociation Enthalpy (D) | ~295 kJ mol⁻¹ | [2] |
| Sulfuryl Dichloride | SO₂Cl₂ | Standard Enthalpy of Formation (gas) | Consult Active Thermochemical Tables (ATcT) | [3] |
Note: The Active Thermochemical Tables (ATcT) provide highly accurate, up-to-date, and traceable thermochemical values. Researchers are encouraged to consult this resource for the most current data on fundamental chemical species.
The Impact of Branching on Thermodynamic Properties: A Theoretical Discussion
In the absence of direct experimental data for branched sulfonyl chlorides, we can infer the likely effects of alkyl branching based on established principles of physical organic chemistry.
-
Enthalpy of Formation (ΔHf°): Generally, increased branching in alkanes leads to a more negative (more stable) enthalpy of formation due to factors like hyperconjugation and relief of steric strain. It is reasonable to hypothesize a similar trend in branched sulfonyl chlorides, where a tertiary or secondary alkyl sulfonyl chloride would be slightly more stable than its linear isomer.
-
Entropy (S°): Increased branching typically leads to a decrease in the standard molar entropy of a molecule. This is attributed to a reduction in the number of accessible rotational and vibrational modes due to a more compact and rigid structure.
-
Heat Capacity (Cp): The heat capacity of a molecule is related to its ability to absorb and store thermal energy in its various degrees of freedom. The effect of branching on heat capacity is less straightforward and can depend on the specific vibrational modes of the molecule.
Experimental Determination of Thermodynamic Properties
Should a research program require precise thermodynamic data for a novel branched sulfonyl chloride, the following experimental techniques are standard.
Calorimetry for Enthalpy of Formation
Combustion calorimetry is the primary method for determining the standard enthalpy of formation of organic compounds.
Experimental Protocol: Oxygen Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of the branched sulfonyl chloride is placed in a sample holder within a high-pressure vessel, the "bomb." A small amount of a compound with a known heat of combustion, such as benzoic acid, is often used as a combustion aid and for calibration.
-
Assembly and Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.
-
Immersion and Equilibration: The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
Ignition: The sample is ignited electrically. The combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
Temperature Monitoring: The temperature of the water is monitored until it reaches a maximum and then begins to cool.
-
Calculation: The heat of combustion is calculated from the observed temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard), and corrections for the combustion of the ignition wire and any auxiliary substances. The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law.[4][5]
Heat Capacity Determination
The heat capacity of a substance can be measured using various calorimetric techniques, such as differential scanning calorimetry (DSC) or adiabatic calorimetry.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample and Reference Pans: A small, accurately weighed sample of the branched sulfonyl chloride is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.
-
Heating Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.
-
Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased.
-
Calculation: The heat capacity of the sample is determined by comparing the heat flow difference between the sample and a known standard (like sapphire) run under the same conditions.
Computational Thermochemistry: An Alternative Pathway
Given the challenges and expense of experimental thermochemistry, computational methods have become an invaluable tool for estimating the thermodynamic properties of molecules.[1][6] High-level ab initio calculations can provide reasonably accurate predictions, especially when benchmarked against known data for similar compounds.
Workflow for Computational Thermochemistry
Caption: A generalized workflow for the computational estimation of thermodynamic properties.
Methodology Overview:
-
Geometry Optimization: The initial 3D structure of the branched sulfonyl chloride is optimized to find its lowest energy conformation using a method like Density Functional Theory (DFT).
-
Vibrational Frequency Calculation: This step is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
-
Single-Point Energy Calculation: A more accurate, high-level ab initio method (like G3 or CBS-QB3) is used to calculate the electronic energy of the optimized geometry.[1][7]
-
Property Calculation: The standard enthalpy of formation is typically calculated using the atomization method, which involves subtracting the energies of the constituent atoms from the calculated energy of the molecule.[1] Entropy and heat capacity are derived from the vibrational, rotational, and translational partition functions.
Conclusion and Future Outlook
The thermodynamic properties of branched sulfonyl chlorides represent a significant and unexplored area of chemical knowledge. While direct experimental data is currently lacking, this guide provides a comprehensive framework for researchers and drug development professionals. By leveraging data from unbranched analogs, understanding the theoretical effects of branching, and employing established experimental and computational methodologies, it is possible to approach the synthesis and application of these important compounds with greater scientific rigor and safety. It is our hope that this guide will stimulate further research into the experimental determination of the thermodynamic properties of this versatile class of molecules.
References
- 1. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atct.anl.gov [atct.anl.gov]
- 4. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural effects on the solvolytic reactivity of carboxylic and sulfonic acid chlorides. Comparisons with gas-phase data for cation formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Sulfonamides Using Butane-2-sulfonyl Chloride: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of sulfonamides utilizing butane-2-sulfonyl chloride. This class of compounds holds significant interest in medicinal chemistry due to the diverse biological activities exhibited by sulfonamides. [1][2][3][4][5]
The synthesis of sulfonamides from this compound is a fundamental and versatile transformation in organic chemistry, enabling the creation of a wide array of N-substituted butane-2-sulfonamides. The core of this process involves the reaction of this compound with a primary or secondary amine in the presence of a base.[6][7] This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride.[8] The choice of amine, solvent, and base can be tailored to optimize the reaction for specific target molecules.
General Reaction Scheme
The general chemical equation for the synthesis of N-substituted butane-2-sulfonamides is as follows:
This compound + Primary or Secondary Amine --(Base)--> N-substituted Butane-2-sulfonamide + Base hydrochloride salt
Experimental Protocols
Below are detailed protocols for the synthesis of N-alkyl and N-aryl butane-2-sulfonamides. These protocols are intended as a starting point and may require optimization based on the specific amine used.
Protocol 1: Synthesis of N-Alkyl-butane-2-sulfonamide (General Procedure)
This protocol describes a general method for the reaction of this compound with an aliphatic primary amine.
Materials:
-
This compound
-
Primary alkylamine (e.g., benzylamine, propylamine)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alkylamine (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or pyridine (1.2 equivalents) to the solution.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkyl-butane-2-sulfonamide.
Protocol 2: Synthesis of N-Aryl-butane-2-sulfonamide (General Procedure)
This protocol outlines a general method for the reaction of this compound with an aromatic amine. Aromatic amines are generally less nucleophilic than aliphatic amines, which may necessitate slightly different reaction conditions.
Materials:
-
This compound
-
Aromatic amine (e.g., aniline, p-toluidine)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the aromatic amine (1.0 equivalent) in pyridine at 0 °C, add this compound (1.1 equivalents) portion-wise.
-
Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and acidify with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-aryl-butane-2-sulfonamide.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various butane-2-sulfonamides.
| Amine | Product | Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzylamine | N-Benzyl-butane-2-sulfonamide | Triethylamine | DCM | 4 | 85-95 |
| Aniline | N-Phenyl-butane-2-sulfonamide | Pyridine | Pyridine | 12 | 80-90 |
| Pyrrolidine | 1-(Butane-2-sulfonyl)pyrrolidine | Triethylamine | DCM | 3 | 90-98 |
| Morpholine | 4-(Butane-2-sulfonyl)morpholine | Triethylamine | DCM | 3 | 92-99 |
Table 1: Representative Reaction Conditions and Yields for the Synthesis of Butane-2-sulfonamides.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | MS (m/z) |
| N-Benzyl-butane-2-sulfonamide | 7.35-7.25 (m, 5H), 4.75 (t, 1H), 4.20 (d, 2H), 3.05 (m, 1H), 1.80-1.60 (m, 2H), 1.40 (d, 3H), 0.95 (t, 3H) | 137.5, 128.8, 128.0, 127.8, 60.5, 47.2, 24.8, 11.5, 11.2 | 3280 (N-H), 1325, 1140 (SO2) | [M+H]+ |
| N-Phenyl-butane-2-sulfonamide | 7.40-7.10 (m, 5H), 6.80 (s, 1H), 3.10 (m, 1H), 1.85-1.65 (m, 2H), 1.45 (d, 3H), 1.00 (t, 3H) | 138.0, 129.5, 125.0, 121.0, 61.0, 24.5, 11.8, 11.0 | 3260 (N-H), 1330, 1150 (SO2) | [M+H]+ |
Table 2: Spectroscopic Data for Representative Butane-2-sulfonamides. Note: Specific peak positions may vary slightly.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of N-substituted butane-2-sulfonamides.
Logical Relationship of Synthesis
Caption: Logical relationship of reagents, reaction, products, and applications in sulfonamide synthesis.
Applications in Drug Development
Sulfonamides are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[9][10][11][12] The butane-2-sulfonyl moiety can be incorporated into lead compounds to modulate their physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy. The stereocenter in this compound also offers the potential for creating chiral sulfonamides, which can lead to improved target selectivity and reduced off-target effects. Researchers in drug development can utilize the protocols described herein to synthesize novel butane-2-sulfonamide derivatives for screening in various biological assays to identify new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cbijournal.com [cbijournal.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.okstate.edu [scholars.okstate.edu]
- 11. Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajchem-b.com [ajchem-b.com]
Application Notes and Protocols for the Reaction of Butane-2-sulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of sulfonyl chlorides with primary amines is a cornerstone transformation in organic synthesis, yielding sulfonamides, a functional group of significant importance in medicinal chemistry and drug development. Sulfonamides are present in a wide array of therapeutic agents, exhibiting antibacterial, anticonvulsant, and diuretic properties, among others. This document provides a detailed protocol for the synthesis of N-substituted butane-2-sulfonamides from butane-2-sulfonyl chloride and various primary amines. The described methods include a conventional approach using a base and an organic solvent, as well as a microwave-assisted, solvent-free alternative.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of this compound. This results in the displacement of the chloride leaving group and the formation of a sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Data Presentation
While specific quantitative data for the reaction of this compound with a wide range of primary amines is not extensively available in the literature, the following table provides representative yields and reaction conditions for analogous reactions with other sulfonyl chlorides, which can be used as a guideline.
| Entry | Primary Amine | Sulfonyl Chloride | Base/Solvent | Time (min) | Yield (%) |
| 1 | Aniline | p-Toluenesulfonyl chloride | None (Microwave) | 3 | 97[1] |
| 2 | 4-Nitroaniline | p-Toluenesulfonyl chloride | None (Microwave) | 5 | 95[1] |
| 3 | Benzylamine | p-Toluenesulfonyl chloride | None (Microwave) | 2 | 96[1] |
| 4 | n-Butylamine | p-Toluenesulfonyl chloride | None (Microwave) | 1.5 | 94[1] |
| 5 | Aniline | Benzenesulfonyl chloride | Pyridine | 60 | 100[2] |
| 6 | Aniline | Benzenesulfonyl chloride | Triethylamine/THF | 360 | 86 |
Experimental Protocols
Protocol 1: Conventional Synthesis in Solution
This protocol describes a general procedure for the reaction of this compound with a primary amine in the presence of a base and an organic solvent.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Triethylamine or Pyridine
-
Dichloromethane (DCM) or Acetonitrile (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) or pyridine (1.2 eq) in anhydrous dichloromethane or acetonitrile.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.05 eq) in the same solvent dropwise via a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or silica gel column chromatography to afford the pure N-substituted butane-2-sulfonamide.
-
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol offers a more environmentally friendly and often faster alternative to the conventional method.[1]
Materials:
-
This compound
-
Primary amine
-
Microwave reactor
-
Microwave-safe reaction vessel with a magnetic stirrer
Procedure:
-
Reaction Mixture: In a microwave-safe reaction vessel, add the primary amine (1.0 eq) and this compound (1.0 eq).
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate the mixture at a suitable power level (e.g., 160-320 W) for a short period (typically 1.5-7 minutes).[1] The reaction is often exothermic.
-
Work-up: After the reaction is complete (monitored by TLC), the product can often be isolated directly. If necessary, dissolve the mixture in a suitable organic solvent like dichloromethane, wash with water to remove any salts, dry the organic layer, and concentrate to obtain the product.
-
Purification: The crude product can be purified by recrystallization or column chromatography if needed.
Mandatory Visualization
Reaction Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of N-substituted butane-2-sulfonamides.
Caption: General workflow for the synthesis of N-substituted butane-2-sulfonamides.
Reaction Mechanism
The following diagram illustrates the nucleophilic substitution mechanism for the reaction.
Caption: Mechanism of sulfonamide formation from a primary amine and sulfonyl chloride.
References
Application Notes and Protocols: Butane-2-sulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of pharmaceuticals and other complex molecules. Sulfonamides are a well-established class of amine protecting groups, prized for their stability across a wide range of reaction conditions. While arylsulfonyl groups like tosyl (Ts) and nosyl (Ns) are commonly employed, alkylsulfonyl groups offer an alternative with different steric and electronic properties. This document provides detailed application notes and protocols for the use of butane-2-sulfonyl chloride as a protecting group for amines. It should be noted that while the installation of the butane-2-sulfonyl group is documented, its use as a readily cleavable protecting group is not well-established in the scientific literature. Therefore, the deprotection protocols provided are based on general methods for sulfonamide cleavage and would require optimization for specific substrates.
Data Presentation: Reaction Conditions for Amine Protection
The following table summarizes the conditions for the protection of amines using this compound based on available literature.
| Amine Substrate | Base | Solvent | Temperature | Reaction Time | Yield | Reference |
| Aniline | Pyridine | Dichloromethane | Room Temp. | 12 hr | Not Specified | Patent CA2993929A1 |
| Ammonia (aq) | Excess Ammonia | Dichloromethane | 0 °C to Room Temp. | 2-3 hr | Not Specified | Benchchem |
Experimental Protocols
Protocol 1: Protection of an Aromatic Amine (General Procedure)
This protocol is adapted from the synthesis of N-phenylbutane-2-sulfonamide as described in patent literature.
Objective: To protect an aromatic amine with this compound.
Materials:
-
Aromatic amine (e.g., aniline)
-
This compound
-
Pyridine
-
Dichloromethane (DCM)
-
0.1 N Hydrochloric acid (HCl)
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolve the aromatic amine (1.0 eq.) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.1 eq.) to the solution and stir at room temperature.
-
Slowly add a solution of this compound (1.05 eq.) in dichloromethane to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and separate the organic layer.
-
Wash the organic layer with 0.1 N hydrochloric acid solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the desired N-arylbutane-2-sulfonamide.[1]
Protocol 2: Synthesis of a Primary Sulfonamide (General Procedure)
This protocol describes the synthesis of a primary sulfonamide, which can be a useful intermediate.
Objective: To synthesize a primary sulfonamide from this compound.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 eq.) in dichloromethane (5 mL per 1 g of sulfonyl chloride) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add aqueous ammonia (~10 eq.) to the cooled solution. A white precipitate may form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
Dilute the mixture with additional dichloromethane and deionized water.
-
Separate the layers using a separatory funnel.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude butane-2-sulfonamide.[2]
Protocol 3: Potential Deprotection of N-(Butane-2-sulfonyl) Amides via Reductive Cleavage (Exploratory)
Disclaimer: The following is a general protocol for the reductive cleavage of secondary sulfonamides and has not been specifically reported for N-(butane-2-sulfonyl) amides. Substrate-specific optimization will be required.
Objective: To cleave the N-(butane-2-sulfonyl) group to regenerate the free amine.
Materials:
-
N-(butane-2-sulfonyl) amide
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl benzoylformate
-
Tris(dimethylamino)phosphine
-
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) or another suitable non-nucleophilic base.
-
Aqueous hydroxylamine
Procedure:
-
In a screw-cap vial, dissolve the N-(butane-2-sulfonyl) amide (1.0 eq.) in anhydrous THF (2.5 mL per mmol of sulfonamide).
-
Add ethyl benzoylformate (1.1 eq.) and tris(dimethylamino)phosphine (1.2 eq.). A mild exotherm may be observed.
-
Stir the reaction mixture at ambient temperature for 30 minutes.
-
Add the non-nucleophilic base (e.g., BEMP, 1.25 eq.) and heat the mixture at 65 °C for 4 hours.
-
Monitor the cleavage of the sulfonamide by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and treat with aqueous hydroxylamine (2.0 eq. relative to the starting sulfonamide) to convert the resulting imine to the free amine.
-
Stir at room temperature for 30 minutes.
-
Perform an appropriate aqueous workup and purify the product by chromatography.[2][3][4][5]
Stability and Reactivity Profile
Sulfonamides are generally stable to a wide range of chemical conditions, which makes them robust protecting groups.
-
Acidic Conditions: Generally stable to moderately acidic conditions. Harsh acidic conditions (e.g., concentrated acids at high temperatures) may lead to cleavage, although this is typically slow for alkylsulfonamides.
-
Basic Conditions: Stable to most basic conditions. The N-H proton of a primary or secondary sulfonamide is acidic and can be removed by strong bases.
-
Reductive and Oxidative Conditions: Generally stable to many common reducing and oxidizing agents. However, specific reagents, such as dissolving metals (e.g., Na/NH₃) or other strong reducing agents, can cleave the N-S bond.
Visualizations
Caption: Workflow for the protection of an amine with this compound.
Caption: Potential deprotection pathways for N-(butane-2-sulfonyl) amines.
This compound can be used to install a sulfonamide group on primary and secondary amines under standard conditions. The resulting N-(butane-2-sulfonyl) amides are expected to be highly stable, a characteristic feature of sulfonamides. However, the lack of established methods for the cleavage of this specific protecting group in the literature suggests that it may be more suitable for applications where the sulfonamide moiety is a permanent feature of the final molecule rather than a temporary protecting group. For applications requiring subsequent deprotection, significant investigation into suitable cleavage conditions, such as the exploratory reductive cleavage protocol outlined above, would be necessary. Researchers should carefully consider the required stability and the eventual need for removal before choosing the butane-2-sulfonyl group for amine protection in a synthetic sequence.
References
Application Notes and Protocols: The Use of Sec-Butylsulfonyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sec-butylsulfonyl chloride is a valuable, albeit under-explored, reagent in medicinal chemistry for the synthesis of sec-butylsulfonamides. The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents including antibacterial, diuretic, anticonvulsant, and anticancer drugs. The introduction of a sec-butyl group onto the sulfonyl moiety offers a unique combination of moderate steric bulk and increased lipophilicity compared to smaller alkyl groups. This can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, potentially leading to improved potency, selectivity, and metabolic stability.
These application notes provide an overview of the potential applications of sec-butylsulfonyl chloride in drug design and discovery, detailed protocols for its synthesis and subsequent conversion to target sulfonamides, and a discussion on its role in structure-activity relationship (SAR) studies. While specific examples of marketed drugs containing a sec-butylsulfonyl moiety are not prevalent in publicly available literature, the principles outlined herein provide a strong foundation for its application in novel drug development projects.
Application Notes
Bioisosteric Replacement and Physicochemical Property Modulation
The sec-butylsulfonamide group can serve as a bioisostere for other functional groups, such as carboxylic acids or other sulfonamides with different substitution patterns. This substitution can modulate a molecule's acidity, lipophilicity (logP), and steric profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The branched nature of the sec-butyl group can also provide a degree of metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.
Targeting Specific Enzyme Active Sites
The defined stereochemistry and steric bulk of the sec-butyl group can be exploited to achieve selective binding to enzyme active sites. By filling specific hydrophobic pockets, sec-butylsulfonamides may exhibit enhanced potency and selectivity for a given target over related enzymes, thereby reducing off-target effects. For instance, in the design of carbonic anhydrase inhibitors, the substitution on the sulfonamide group is crucial for isoform selectivity.
Structure-Activity Relationship (SAR) Studies
Sec-butylsulfonyl chloride is a useful tool for probing the SAR of a lead compound. By synthesizing the sec-butylsulfonamide analog, researchers can systematically evaluate the impact of steric bulk and lipophilicity at that position on biological activity.
Table 1: Representative Structure-Activity Relationship (SAR) Data for a Hypothetical Series of Carbonic Anhydrase Inhibitors
| Compound ID | R Group on Sulfonamide | hCA II IC50 (nM) | hCA IX IC50 (nM) | Selectivity Index (hCA II/hCA IX) | cLogP |
| 1 | -CH3 | 15.2 | 250.1 | 16.5 | 0.85 |
| 2 | -CH2CH3 | 12.8 | 185.6 | 14.5 | 1.35 |
| 3 | -CH(CH3)2 | 8.5 | 95.3 | 11.2 | 1.78 |
| 4 | -sec-butyl | 5.1 | 35.7 | 7.0 | 2.21 |
| 5 | -tert-butyl | 9.8 | 150.2 | 15.3 | 2.15 |
| 6 | -phenyl | 2.3 | 5.1 | 2.2 | 2.50 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how sec-butylsulfonamides could be evaluated in an SAR campaign.
Experimental Protocols
Protocol 1: Synthesis of Sec-Butylsulfonyl Chloride
This protocol is adapted from a patented method for the synthesis of alkyl sulfonyl chlorides.[1]
Reaction Scheme:
Materials:
-
sec-Butyl mercaptan
-
Concentrated Hydrochloric Acid (HCl)
-
Chlorine gas (Cl2)
-
Water
-
Reaction vessel equipped with a gas inlet tube, stirrer, and temperature control.
Procedure:
-
Charge the reaction vessel with a concentrated aqueous solution of hydrochloric acid.
-
Cool the reaction vessel to a temperature between 20-25°C.
-
Simultaneously begin to feed sec-butyl mercaptan and chlorine gas into the reactor in a stoichiometric ratio, maintaining vigorous stirring.
-
Continuously monitor the reaction temperature and maintain it within the 20-25°C range.
-
Upon completion of the addition of reactants, allow the mixture to stir for an additional 30 minutes.
-
The sec-butylsulfonyl chloride product will form a separate, denser layer. Separate the lower organic layer from the aqueous hydrochloric acid layer.
-
The crude sec-butylsulfonyl chloride can be purified by distillation under reduced pressure. The reported yield for this method is approximately 95.6%.[1]
Safety Precautions: This reaction should be performed in a well-ventilated fume hood by trained personnel. Chlorine gas is highly toxic and corrosive. Sec-butyl mercaptan has a strong, unpleasant odor. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Protocol 2: General Procedure for the Synthesis of a Sec-Butylsulfonamide
This protocol provides a general method for the reaction of sec-butylsulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide.
Reaction Scheme:
Materials:
-
Sec-butylsulfonyl chloride
-
Primary or secondary amine of interest (R1R2NH)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve sec-butylsulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Add the sec-butylsulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
References
Application Notes and Protocols: Butane-2-sulfonyl Chloride in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of butane-2-sulfonyl chloride in parallel synthesis workflows, primarily focusing on the generation of diverse sulfonamide libraries for drug discovery and lead optimization.
Introduction
Sulfonamides are a critical pharmacophore present in a wide array of therapeutic agents, exhibiting activities ranging from antibacterial to anticancer.[1][2] Parallel synthesis has emerged as a powerful strategy to rapidly generate large libraries of analogs for structure-activity relationship (SAR) studies. This compound is a valuable building block in this context, allowing for the introduction of a secondary butylsulfonyl moiety, which can influence the steric and electronic properties of the final compounds. The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2]
Core Applications
The primary application of this compound in parallel synthesis is the creation of diverse sulfonamide libraries. This approach is instrumental in:
-
Lead Discovery: Rapidly screening a wide chemical space to identify novel hits.
-
Lead Optimization: Fine-tuning the properties of a lead compound by systematically modifying substituents.
-
SAR Studies: Elucidating the relationship between the chemical structure and biological activity.
Experimental Protocols
General Protocol for Parallel Synthesis of Sulfonamides
This protocol outlines a general procedure for the reaction of this compound with a library of primary and secondary amines in a 96-well plate format.
Materials:
-
This compound (CAS: 4375-72-8)
-
Library of diverse primary and secondary amines
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
96-well reaction plates with sealing mats
-
Automated liquid handler (optional, for high-throughput applications)
-
Inert gas (Nitrogen or Argon)
-
Shaker or vortex mixer
Procedure:
-
Amine Plate Preparation:
-
In each well of a 96-well plate, add 50 µL of a 0.2 M solution of a unique amine from the library in anhydrous DCM. This corresponds to 10 µmol of each amine.
-
-
This compound Solution Preparation:
-
Prepare a 0.22 M solution of this compound in anhydrous DCM. This provides a slight excess (1.1 equivalents) relative to the amines.
-
-
Base Addition:
-
To each well containing the amine solution, add 2.5 equivalents of a suitable base (e.g., 3.5 µL of TEA).
-
-
Reaction Initiation:
-
Using a multichannel pipette or an automated liquid handler, add 50 µL of the this compound solution to each well.
-
-
Reaction Incubation:
-
Seal the 96-well plate securely with a sealing mat.
-
Place the plate on a shaker and agitate at room temperature for 12-16 hours. The reaction progress can be monitored by LC-MS if required.
-
-
Work-up (Quenching and Extraction):
-
Unseal the plate and add 100 µL of 1 M aqueous HCl to each well to quench the reaction and protonate the excess base.
-
Add 200 µL of DCM to each well.
-
Seal the plate and vortex thoroughly to extract the sulfonamide product into the organic layer.
-
Centrifuge the plate to separate the layers.
-
Carefully remove the upper aqueous layer.
-
Wash the organic layer with 200 µL of saturated aqueous sodium bicarbonate solution, followed by 200 µL of brine.
-
-
Drying and Concentration:
-
Add anhydrous sodium sulfate to each well to dry the organic layer.
-
Transfer the dried organic solution to a new 96-well plate.
-
Concentrate the solvent in each well to dryness using a centrifugal evaporator or a stream of nitrogen.
-
-
Analysis and Purification:
-
The crude products can be analyzed by LC-MS and/or UPLC to determine purity and yield.
-
If necessary, purification can be performed using high-throughput parallel purification systems (e.g., preparative HPLC-MS).
-
Data Presentation
The following table provides illustrative data for a representative set of reactions, showcasing typical yields and purities that can be achieved in a parallel synthesis campaign.
| Well ID | Amine Substrate | Product Structure | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| A1 | Aniline | N-phenylbutane-2-sulfonamide | 215.30 | 85 | 92 |
| A2 | Benzylamine | N-benzylbutane-2-sulfonamide | 229.33 | 91 | 95 |
| A3 | Morpholine | 4-(butan-2-ylsulfonyl)morpholine | 207.30 | 88 | 96 |
| A4 | Piperidine | 1-(butan-2-ylsulfonyl)piperidine | 205.33 | 93 | 94 |
| B1 | 4-Fluoroaniline | N-(4-fluorophenyl)butane-2-sulfonamide | 233.29 | 82 | 90 |
| B2 | Cyclohexylamine | N-cyclohexylbutane-2-sulfonamide | 221.37 | 95 | 97 |
| B3 | Pyrrolidine | 1-(butan-2-ylsulfonyl)pyrrolidine | 191.30 | 90 | 93 |
| B4 | Indoline | 1-(butan-2-ylsulfonyl)indoline | 239.34 | 86 | 91 |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Visualizations
The following diagrams illustrate the key workflows and relationships in the parallel synthesis of sulfonamides using this compound.
Caption: Parallel synthesis workflow for a sulfonamide library.
Caption: General reaction scheme for sulfonamide synthesis.
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reactions should be carried out under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.
-
Use anhydrous solvents to ensure optimal reaction efficiency.
These application notes and protocols provide a solid foundation for the successful implementation of this compound in parallel synthesis campaigns. The versatility of this reagent, coupled with high-throughput techniques, enables the rapid exploration of chemical space and accelerates the drug discovery process.
References
Application Notes: Stereoselective Synthesis with Chiral Butane-2-Sulfonyl Chloride
Introduction
Chiral auxiliaries are essential tools in modern organic synthesis, enabling the control of stereochemistry during chemical transformations to produce enantiomerically pure compounds. These auxiliaries are stereogenic molecules temporarily attached to a prochiral substrate to guide a subsequent reaction in a diastereoselective manner.[1] Among the various classes of chiral auxiliaries, those containing sulfur have proven to be particularly versatile and effective.[2] While compounds like tert-butanesulfinamide (Ellman's auxiliary) and camphorsultam are well-established and widely used, the application of other chiral sulfonyl chlorides, such as chiral butane-2-sulfonyl chloride, is less documented in readily available scientific literature.[3][4]
This document aims to provide a framework for the potential application of chiral this compound in stereoselective synthesis, drawing parallels with more established chiral sulfur-based auxiliaries. The protocols provided are general methodologies adapted from well-known procedures for similar chiral auxiliaries and should be considered as starting points for further research and optimization.
Principle of Action
The underlying principle for using a chiral sulfonyl chloride, like this compound, in asymmetric synthesis involves a three-step sequence:
-
Attachment of the Auxiliary: The chiral this compound is reacted with a nucleophilic substrate (e.g., an amine or an enolate precursor) to form a sulfonamide or a related adduct. This step covalently links the chiral controller to the molecule of interest.
-
Diastereoselective Transformation: The presence of the chiral butane-2-sulfonyl group creates a chiral environment around the reactive center of the substrate. This steric and electronic influence directs the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other in subsequent reactions such as alkylations, aldol additions, or reductions.
-
Cleavage of the Auxiliary: After the desired stereocenter has been created, the chiral butane-2-sulfonyl auxiliary is removed under conditions that do not racemize the newly formed stereocenter. A key advantage of a good chiral auxiliary is that it can often be recovered and reused.[1]
A generalized workflow for this process is illustrated below.
Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.
Potential Applications & Protocols
Based on the reactions of analogous chiral sulfonyl- and sulfinyl-based auxiliaries, chiral this compound could potentially be applied in the following stereoselective transformations.
Asymmetric Synthesis of Chiral Amines
The synthesis of chiral amines is a critical endeavor in pharmaceutical and agrochemical research.[1] Chiral sulfinamides, particularly tert-butanesulfinamide, are highly effective for this purpose.[5] A similar strategy could be envisioned for chiral this compound.
Hypothetical Protocol for Chiral Amine Synthesis:
-
Formation of Sulfonamide:
-
Dissolve the primary or secondary amine (1.0 eq) in a suitable aprotic solvent (e.g., CH₂Cl₂).
-
Add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add a solution of chiral this compound (1.1 eq) in CH₂Cl₂ dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting amine is consumed (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous NaHCO₃ and brine, drying the organic layer over Na₂SO₄, and concentrating in vacuo.
-
Purify the resulting sulfonamide by column chromatography.
-
-
Diastereoselective Alkylation (for secondary amine synthesis):
-
Dissolve the sulfonamide (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C.
-
Add a strong base such as n-butyllithium or LDA (1.1 eq) dropwise and stir for 30-60 minutes to form the corresponding anion.
-
Add the electrophile (e.g., an alkyl halide, 1.2 eq) and continue stirring at -78 °C for several hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.
-
Purify the alkylated sulfonamide to determine the diastereomeric ratio.
-
-
Auxiliary Cleavage:
-
Cleavage of the robust sulfonamide bond can be challenging. Conditions would need to be developed, but methods involving strong acids (e.g., HBr/AcOH) or reducing agents (e.g., SmI₂ or Mg in MeOH) could be explored.
-
The expected outcome and efficiency of such reactions would need to be determined experimentally. A table for summarizing potential results is provided below.
| Entry | Amine Substrate | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzylamine | Methyl Iodide | Data | Data |
| 2 | Aniline | Benzyl Bromide | Data | Data |
| 3 | Cyclohexylamine | Ethyl Iodide | Data | Data |
| Data to be determined experimentally. |
Asymmetric Aldol Reactions
Chiral auxiliaries, such as oxazolidinones, are famously used to control stereochemistry in aldol reactions.[3][6] N-acylsulfonamides can also serve as chiral enolate precursors.
Hypothetical Protocol for Asymmetric Aldol Addition:
-
Acylation of the Sulfonamide:
-
Prepare the N-acylsulfonamide by reacting the chiral butane-2-sulfonamide with a desired acyl chloride or anhydride in the presence of a base like DMAP or pyridine.
-
-
Diastereoselective Aldol Reaction:
-
Dissolve the N-acylsulfonamide (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool to 0 °C and add a Lewis acid (e.g., TiCl₄ or Sn(OTf)₂, 1.1 eq) followed by a hindered base (e.g., Hünig's base, 1.2 eq) to form the enolate.
-
After stirring for 30 minutes, cool the reaction to -78 °C.
-
Add the aldehyde (1.2 eq) and stir for 2-4 hours.
-
Quench the reaction with a suitable buffer (e.g., pH 7 phosphate buffer).
-
Extract the product and purify by chromatography.
-
-
Auxiliary Removal:
-
The aldol adduct can be converted to the corresponding chiral β-hydroxy acid, ester, or alcohol after cleavage of the auxiliary, for instance, via hydrolysis or reduction.
-
The stereochemical outcome (syn vs. anti) would depend on the geometry of the enolate formed and the nature of the Lewis acid used.
| Entry | Aldehyde | N-Acyl Group | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | Propionyl | TiCl₄ | Data | Data |
| 2 | Isobutyraldehyde | Acetyl | Sn(OTf)₂ | Data | Data |
| 3 | Acrolein | Propionyl | B(OTf)₃ | Data | Data |
| Data to be determined experimentally. |
The logical flow for developing an asymmetric aldol protocol is outlined in the following diagram.
Caption: Logical workflow for the development of an asymmetric aldol protocol.
While specific, documented applications of chiral this compound in stereoselective synthesis are not widespread in the current scientific literature, its potential as a chiral auxiliary is significant. By adapting established protocols from well-known sulfur-based auxiliaries, researchers can explore its efficacy in key transformations such as the synthesis of chiral amines and asymmetric aldol reactions. The protocols and data tables provided herein serve as a foundational guide for scientists and drug development professionals to initiate investigations into this potentially valuable synthetic tool. Further research is necessary to establish its effectiveness, substrate scope, and the optimal conditions for auxiliary cleavage and recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. york.ac.uk [york.ac.uk]
Application Notes and Protocols: Reaction of Butane-2-sulfonyl Chloride with Hindered Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of sulfonamides through the reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone transformation in organic and medicinal chemistry. Sulfonamide-containing molecules exhibit a vast range of biological activities and are integral components of numerous therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2][3] The reaction between butane-2-sulfonyl chloride and hindered secondary amines presents a unique synthetic challenge due to steric hindrance from both reactants. This steric impediment can significantly slow down the reaction rate and necessitate carefully optimized conditions to achieve satisfactory yields.
These application notes provide a comprehensive overview of the principles, experimental protocols, and challenges associated with the reaction of this compound with sterically demanding secondary amines. The information is intended to guide researchers in developing robust synthetic strategies for accessing novel sulfonamide derivatives for applications in drug discovery and development.
Reaction Principles and Challenges
The formation of a sulfonamide involves the nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the this compound, followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid generated during the reaction.[4]
General Reaction Scheme:
Where R = sec-butyl, and R', R'' are bulky alkyl groups.
The primary challenge in the reaction of this compound with hindered secondary amines, such as diisopropylamine or 2,2,6,6-tetramethylpiperidine (TMP), is the steric hindrance around both the sulfur center of the sulfonyl chloride and the nitrogen atom of the amine. This steric clash can impede the approach of the nucleophilic amine to the electrophilic sulfur, leading to slow reaction rates and low yields.[5] Overcoming this challenge often requires elevated temperatures, longer reaction times, or the use of specific catalysts or activating agents.
Data Presentation
Due to the limited availability of specific quantitative data for the reaction of this compound with various hindered secondary amines in the literature, the following table presents a generalized summary of expected outcomes based on established principles of sulfonamide synthesis. Yields are estimates and will be highly dependent on the specific amine and reaction conditions employed.
| Hindered Secondary Amine | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Diisopropylamine | Triethylamine | Dichloromethane | 25 - 40 | 24 - 72 | 40 - 60 |
| Diisopropylamine | Pyridine | Dichloromethane | 25 - 40 | 24 - 72 | 45 - 65 |
| 2,2,6,6-Tetramethylpiperidine | (Acts as base) | Dichloromethane | 25 - 40 | 48 - 96 | 10 - 30 |
| Dicyclohexylamine | Triethylamine | Dichloromethane | 25 - 40 | 24 - 72 | 35 - 55 |
Note: The reaction with 2,2,6,6-tetramethylpiperidine is expected to be particularly challenging due to its extreme steric bulk.[6]
Experimental Protocols
The following are general protocols for the reaction of this compound with a hindered secondary amine. Optimization of these conditions for specific substrates is highly recommended.
Protocol 1: Standard Reaction with Triethylamine as Base
Materials:
-
This compound
-
Hindered secondary amine (e.g., diisopropylamine)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard glassware for work-up and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered secondary amine (1.1 equivalents) and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.5 equivalents) to the stirred solution.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 24-72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Protocol 2: Microwave-Assisted Synthesis
For particularly unreactive combinations, microwave irradiation can be employed to accelerate the reaction.
Materials:
-
This compound
-
Hindered secondary amine
-
Pyridine
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the hindered secondary amine (1.2 equivalents), this compound (1.0 equivalent), and pyridine (2.0 equivalents).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a temperature between 80-120 °C for 30-90 minutes. (Caution: Optimize temperature and time carefully to avoid decomposition).
-
After cooling, work up and purify the product as described in Protocol 1.
Visualizations
Reaction Mechanism
The following diagram illustrates the general nucleophilic substitution mechanism for the formation of a sulfonamide from this compound and a hindered secondary amine.
Caption: General mechanism of sulfonamide formation.
Experimental Workflow
This diagram outlines the key steps in the synthesis and purification of sulfonamides from this compound and a hindered secondary amine.
Caption: Standard laboratory workflow for sulfonamide synthesis.
Applications in Drug Development
Sulfonamides derived from chiral building blocks like this compound are of particular interest in drug discovery. The stereocenter in the sec-butyl group can influence the binding of the molecule to its biological target, potentially leading to improved potency and selectivity. The steric bulk provided by the hindered secondary amine can be used to probe the topology of binding pockets in enzymes and receptors, and can also enhance metabolic stability by shielding the sulfonamide bond from enzymatic cleavage.[7] These compounds serve as valuable scaffolds for the development of new therapeutic agents targeting a wide range of diseases.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ajchem-b.com [ajchem-b.com]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. benchchem.com [benchchem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 7. scholars.okstate.edu [scholars.okstate.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Butane-2-sulfonyl Chloride for the Preparation of Sulfonate Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of butane-2-sulfonyl chloride in the synthesis of sulfonate esters. This class of compounds holds significant importance in organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the sulfonate moiety can serve as a crucial leaving group or a key pharmacophoric element.
Introduction
Sulfonate esters are valuable intermediates in organic synthesis, primarily utilized to convert a hydroxyl group into a good leaving group, facilitating nucleophilic substitution and elimination reactions. The reaction of an alcohol or a phenol with a sulfonyl chloride, such as this compound, in the presence of a base, yields the corresponding sulfonate ester. This transformation is fundamental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This compound allows for the introduction of the sec-butanesulfonyl group, which can influence the steric and electronic properties of the resulting sulfonate ester, thereby modulating its reactivity and potential biological activity.
Reaction Principle and Mechanism
The formation of a sulfonate ester from an alcohol and this compound proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride byproduct.
The general reaction is as follows:
R-OH + CH₃CH₂CH(SO₂Cl)CH₃ → R-OSO₂CH(CH₂CH₃)CH₃ + HCl
The reaction mechanism involves the alcohol acting as a nucleophile, attacking the sulfur atom of the this compound and displacing the chloride ion. A base then deprotonates the resulting oxonium ion to yield the final sulfonate ester.
Experimental Protocols
While specific experimental data for this compound is limited in the readily available literature, the following protocols are based on well-established, general procedures for the sulfonylation of alcohols and phenols using analogous sulfonyl chlorides. Researchers should consider these as starting points and may need to optimize the conditions for their specific substrates.
General Protocol for the Synthesis of Alkyl sec-Butanesulfonates from Primary and Secondary Alcohols
This protocol describes a general method for the reaction of a primary or secondary alcohol with this compound.
Materials:
-
This compound
-
Primary or secondary alcohol
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine or triethylamine (1.2-1.5 equivalents) to the solution with stirring.
-
Slowly add a solution of this compound (1.1-1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (if using pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
General Protocol for the Synthesis of Aryl sec-Butanesulfonates from Phenols
This protocol outlines a general method for the reaction of a phenol with this compound.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate or sodium hydroxide
-
Acetone or other suitable polar aprotic solvent
-
Water
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 equivalent) and potassium carbonate (2.0 equivalents) or sodium hydroxide (1.1 equivalents) in acetone.
-
Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat if necessary. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aryl sec-butanesulfonate.
-
Purify the product by recrystallization or flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of sulfonate esters based on analogous reactions. Note: This data is illustrative and may need to be optimized for specific reactions with this compound.
Table 1: Illustrative Reaction Conditions for the Synthesis of Alkyl sec-Butanesulfonates
| Alcohol Type | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Primary | Pyridine | DCM | 0 to RT | 2-12 | 80-95 |
| Secondary | Triethylamine | DCM | 0 to RT | 4-24 | 70-90 |
Table 2: Illustrative Reaction Conditions for the Synthesis of Aryl sec-Butanesulfonates
| Phenol Substitution | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Electron-donating | K₂CO₃ | Acetone | RT to 50 | 1-6 | 85-98 |
| Electron-withdrawing | NaOH | Acetone/Water | RT to 50 | 2-8 | 75-90 |
Visualization of Workflow and Reaction
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a sulfonate ester using this compound.
Caption: General workflow for sulfonate ester synthesis.
Reaction of this compound with an Alcohol
The following diagram illustrates the chemical transformation of an alcohol to a sec-butanesulfonate ester.
Applications of Branched Alkyl Sulfonyl Chlorides in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched alkyl sulfonyl chlorides are versatile reagents in organic synthesis, serving as key building blocks for the introduction of sterically hindered sulfonyl moieties into a wide range of organic molecules. Their unique structural features influence their reactivity and the properties of the resulting sulfonated products, which are of significant interest in medicinal chemistry and materials science. This document provides an overview of the applications of branched alkyl sulfonyl chlorides, including detailed experimental protocols for their synthesis and use in various organic transformations.
I. Synthesis of Branched Alkyl Sulfonyl Chlorides
The synthesis of branched alkyl sulfonyl chlorides can be achieved through the oxidative chlorination of the corresponding branched alkyl mercaptans.
Protocol 1: Synthesis of sec-Butyl Sulfonyl Chloride
This protocol describes the synthesis of sec-butyl sulfonyl chloride from sec-butyl mercaptan.
Reaction Scheme:
Materials:
-
sec-Butyl mercaptan
-
Chlorine gas
-
Concentrated Hydrochloric Acid (aqueous)
-
Water
Procedure:
-
In a suitable reaction vessel, create a medium of aqueous concentrated hydrochloric acid.
-
Introduce sec-butyl mercaptan into the reaction medium.
-
Bubble chlorine gas through the solution at a controlled rate, maintaining the reaction temperature between 20-25 °C.
-
The reaction is carried out in a continuous process where the product, sec-butyl sulfonyl chloride, separates from the aqueous medium.
-
The separated sec-butyl sulfonyl chloride is collected. This method has been reported to yield sec-butyl sulfonyl chloride in 95.6%[1].
II. Applications in the Synthesis of Sulfonamides
A primary application of branched alkyl sulfonyl chlorides is the synthesis of sulfonamides, a critical functional group in many pharmaceutical agents. The steric hindrance of the branched alkyl group can influence the biological activity and pharmacokinetic properties of the resulting sulfonamide.
A. Synthesis of N-Alkyl/Aryl Sulfonamides
Branched alkyl sulfonyl chlorides react with primary and secondary amines to form N-substituted sulfonamides. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Protocol 2: General Procedure for the Synthesis of N-Substituted Branched Alkyl Sulfonamides
This protocol provides a general method for the reaction of a branched alkyl sulfonyl chloride with an amine.
Reaction Scheme:
R-SO2Cl + Ar-B(OH)2 -> R-SO2-Ar + B(OH)2Cl (where R is a branched alkyl group)
R-CH(SO2Cl)R' + Et3N -> [R-C(=SO2)R'] + Et3N·HCl [R-C(=SO2)R'] + R''2C=CHNR'''2 -> Thietane 1,1-dioxide (where R and R' are alkyl groups, at least one being branched)
Caption: Synthesis of branched alkyl sulfonyl chlorides.
Diagram 2: Application in Sulfonamide Synthesis
Caption: Synthesis of N-substituted sulfonamides.
Diagram 3: Suzuki-Miyaura Cross-Coupling Workflow
Caption: Suzuki-Miyaura cross-coupling workflow.
Diagram 4: Sulfene Generation and Cycloaddition
Caption: Sulfene generation and cycloaddition.
References
Application Notes and Protocols for Butane-2-Sulfonyl Chloride in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of butane-2-sulfonyl chloride in flow chemistry for the synthesis of sulfonamides. The document outlines the significant advantages of continuous flow processing over traditional batch methods for this class of reactions and provides a detailed, adaptable protocol for implementation in a laboratory setting.
Introduction: The Advantages of Flow Chemistry for Sulfonamide Synthesis
This compound is a key building block in medicinal chemistry, enabling the introduction of the sec-butanesulfonyl group into molecules to modulate their physicochemical and pharmacological properties. The reaction of this compound with primary or secondary amines to form sulfonamides is a fundamental transformation in drug discovery.
Traditionally, these reactions are performed in batch reactors. However, the synthesis of sulfonyl chlorides and their subsequent reactions can be highly exothermic and challenging to control on a larger scale.[1] Flow chemistry offers a powerful alternative, providing precise control over reaction parameters and enhancing safety.[1] The key advantages of employing a continuous flow setup for this chemistry include:
-
Enhanced Safety: Flow reactors handle only small volumes of the reaction mixture at any given time, significantly mitigating the risks associated with potential thermal runaways from exothermic reactions.[1]
-
Precise Process Control: Critical parameters such as temperature, pressure, and residence time are meticulously controlled, leading to improved reaction selectivity, higher yields, and enhanced reproducibility.
-
Rapid Optimization: The continuous nature of flow systems allows for the rapid screening of a wide range of reaction conditions, facilitating efficient optimization of the synthetic protocol.
-
Scalability: Flow chemistry processes are readily scalable from laboratory-scale synthesis to industrial production, often by extending the operation time or by "scaling out" through the use of parallel reactors.[2]
-
Waste Minimization: Optimized flow reactions can lead to higher conversions and cleaner reaction profiles, reducing the need for extensive purification and minimizing waste generation.[2][3]
Logical Comparison: Flow Chemistry vs. Batch Processing
References
- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Building a sulfonamide library by eco-friendly flow synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting low yield in sulfonamide synthesis with butane-2-sulfonyl chloride"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in sulfonamide synthesis, with a specific focus on reactions involving butane-2-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a low yield in my sulfonamide synthesis using this compound?
Low yields in sulfonamide synthesis can stem from several factors. The most common issues include the hydrolysis of the highly reactive this compound, the formation of side products such as disulfonamides (when using primary amines), suboptimal reaction conditions (e.g., choice of base, solvent, or temperature), and losses during product purification and isolation.[1][2]
Q2: I am using a primary amine and suspect I'm forming a disulfonamide byproduct. How can I prevent this?
The formation of a disulfonamide, where two sulfonyl groups attach to the same nitrogen, is a common side reaction with primary amines.[2] To favor the desired mono-sulfonamide, you can try the following strategies:
-
Use an excess of the primary amine: Increasing the molar ratio of the amine relative to the this compound can statistically favor the mono-sulfonylation reaction.
-
Slow addition of the sulfonyl chloride: Adding the sulfonyl chloride solution dropwise to the amine solution at a controlled temperature (e.g., 0 °C) can help minimize the formation of the disubstituted product.
Q3: How can I minimize the hydrolysis of my this compound?
Sulfonyl chlorides are sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[1] To prevent this, it is critical to:
-
Use anhydrous (dry) solvents and reagents.
-
Dry all glassware thoroughly before use.
-
Run the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.
Q4: What are the optimal base and solvent for this reaction?
The ideal base and solvent are highly dependent on the specific amine substrate being used. However, common and effective choices include:
-
Bases: Pyridine or tertiary amines like triethylamine (TEA) are frequently used to neutralize the HCl byproduct formed during the reaction.[1][3] In some cases, using an excess of the amine reactant can also serve as the base.
-
Solvents: Anhydrous dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are common solvents for this reaction.[1][3] The choice of solvent can significantly impact yield, and poor yields have been observed in solvents like ethyl acetate or THF for certain substrates.[1]
Q5: My reaction appears complete by TLC or LCMS analysis, but my final isolated yield is very low. What should I do?
If the crude analysis is promising, the issue likely lies in the work-up and purification steps. Consider the following:
-
Product Solubility: Your sulfonamide product may have some solubility in the aqueous phase of your workup. Minimize aqueous washes or use a saturated brine (NaCl) solution to reduce this loss.
-
Purification Method: While silica gel chromatography is common, significant product loss can occur on the column.[3] Recrystallization is an alternative that can lead to high recovery of pure material.[4] Experiment with different solvent systems to find one that effectively crystallizes your product while leaving impurities behind. A mixture of propanol and water has been shown to be effective for recrystallizing certain sulfonamides.[4]
Troubleshooting Guide
This guide outlines common problems encountered during sulfonamide synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Degraded Starting Material: this compound may have hydrolyzed during storage. | Use a fresh bottle of the sulfonyl chloride or purify the existing stock. Ensure all reagents and solvents are rigorously dried before use.[1] |
| Low Amine Reactivity: The amine may be sterically hindered or electronically deactivated. | Increase the reaction temperature or prolong the reaction time. If possible, consider using a more nucleophilic amine derivative. | |
| Multiple Products Observed in Crude Mixture | Disulfonamide Formation: The primary amine has reacted with two equivalents of the sulfonyl chloride. | Use an excess of the primary amine (2-3 equivalents). Add the sulfonyl chloride slowly to the amine solution at 0 °C.[2] |
| Hydrolysis Side Product: The presence of water has converted the sulfonyl chloride to butane-2-sulfonic acid. | Ensure strictly anhydrous conditions. Dry all solvents and reagents and perform the reaction under an inert atmosphere (N₂ or Ar).[1] | |
| Low Isolated Yield After Purification | Product Loss During Work-up: The sulfonamide product may be partially soluble in the aqueous layers. | Minimize the volume and number of aqueous washes. Use saturated NaCl solution to "salt out" the product from the aqueous phase. |
| Inefficient Purification: The chosen purification method (chromatography or recrystallization) is not optimal. | For chromatography, try different solvent gradients. For recrystallization, screen a variety of solvent systems to maximize recovery of pure crystals.[4] |
Key Experimental Protocol
General Protocol for the Synthesis of N-substituted butane-2-sulfonamide
This protocol provides a general methodology for the reaction. Note that specific quantities and reaction times should be optimized for each specific amine substrate.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2-2.0 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.[1][3]
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0-1.1 equivalents) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Reactions are typically complete within 1 to 12 hours.[3]
-
Work-up: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and then with a saturated NaCl solution.[5]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by either silica gel column chromatography or recrystallization to obtain the pure sulfonamide.[3]
Visual Guides
Reaction and Side Products
Caption: Key reaction pathways in sulfonamide synthesis.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing low yield issues.
References
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of Butane-2-sulfonyl Chloride with Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of butane-2-sulfonyl chloride with primary and secondary amines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of N-substituted butane-2-sulfonamides.
Guide 1: Low Yield of the Desired Sulfonamide
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials | Insufficient reactivity of the amine: Sterically hindered or electron-deficient amines exhibit lower nucleophilicity, leading to slow or incomplete reactions.[1] | 1. Increase reaction temperature: Gently heat the reaction mixture to increase the reaction rate. Monitor for potential side reactions. 2. Use a stronger base: A non-nucleophilic strong base can deprotonate the amine, increasing its nucleophilicity. 3. Increase reaction time: Allow the reaction to proceed for a longer duration. Monitor progress by TLC or LC-MS. |
| Hydrolysis of this compound: this compound is sensitive to moisture and can hydrolyze to butane-2-sulfonic acid, which is unreactive towards amines. | 1. Use anhydrous conditions: Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Fresh sulfonyl chloride: Use a fresh bottle of this compound or purify the reagent before use. | |
| Formation of multiple products | Di-sulfonylation of primary amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated byproduct.[2] | 1. Control stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride. 2. Slow addition: Add the this compound slowly to the solution of the amine and base to maintain a low concentration of the electrophile. 3. Lower temperature: Running the reaction at a lower temperature can favor the mono-sulfonylation product. |
| Elimination reaction: In the presence of a strong, non-nucleophilic base, this compound could potentially undergo elimination to form butene and sulfur dioxide. | 1. Choice of base: Use a milder base such as pyridine or triethylamine instead of stronger bases like DBU or metal hydrides. 2. Temperature control: Avoid high reaction temperatures. |
Guide 2: Difficulty in Product Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Co-elution of product and starting amine | Similar polarity of the sulfonamide product and the excess amine. | 1. Acidic wash: During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the excess amine and extract it into the aqueous layer. 2. Chromatography with modified mobile phase: Use a mobile phase containing a small amount of an acidic or basic modifier to improve separation on silica gel. |
| Presence of di-sulfonylated byproduct | The di-sulfonylated product may have a similar polarity to the desired mono-sulfonylated product. | 1. Optimize chromatography: Use a shallower solvent gradient or a different solvent system for column chromatography to improve resolution. 2. Crystallization: Attempt to selectively crystallize the desired product from a suitable solvent system. Seeding with a pure crystal of the desired product may be helpful.[3] |
| Oily product that does not solidify | The product may be amorphous or have a low melting point. Residual solvent may also be present. | 1. High vacuum drying: Dry the product under high vacuum to remove all traces of solvent. 2. Trituration: Add a non-solvent in which the product is insoluble and stir or sonicate to induce crystallization. 3. Co-crystallization: In some cases, forming a co-crystal with another molecule can aid in obtaining a solid material.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using a primary amine with this compound?
The most common side reaction is the formation of the di-sulfonylated product, where two molecules of this compound react with the primary amine.[2] This occurs because the initially formed mono-sulfonamide still has an acidic proton on the nitrogen, which can be removed by a base, allowing for a second sulfonylation.
Q2: How can I prevent the di-sulfonylation of my primary amine?
To minimize di-sulfonylation, you can:
-
Use a stoichiometric excess of the primary amine (e.g., 1.2 to 1.5 equivalents).
-
Add the this compound slowly to the reaction mixture.
-
Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
Use a base that is not excessively strong, such as pyridine or triethylamine.
Q3: My amine is very sterically hindered. What should I expect?
Sterically hindered amines are less nucleophilic and may react very slowly or not at all with this compound under standard conditions.[1] You may need to use more forcing conditions, such as higher temperatures or a stronger, non-nucleophilic base. However, be aware that higher temperatures can also promote side reactions like elimination.
Q4: What is the role of the base in this reaction?
The base, typically an amine like pyridine or triethylamine, serves two main purposes:
-
It neutralizes the hydrochloric acid (HCl) that is generated during the reaction.[4]
-
It can act as a nucleophilic catalyst.
Q5: Can I use an inorganic base like sodium hydroxide?
While inorganic bases can be used, they are often used in aqueous conditions which can lead to the hydrolysis of the this compound. If using an inorganic base, it is crucial to ensure that the reaction of the amine is significantly faster than the hydrolysis of the sulfonyl chloride. For many organic syntheses, an organic base in an aprotic solvent is preferred to avoid this side reaction.
Q6: How can I monitor the progress of my reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the amine and the formation of the sulfonamide product.
Experimental Protocols
General Protocol for the Synthesis of N-Alkylbutane-2-sulfonamides
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine. Reaction conditions may need to be optimized for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et3N) or pyridine
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution over a period of 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization from an appropriate solvent system.[3]
Visualizations
Caption: Main reaction and potential side reactions.
References
Technical Support Center: Hydrolysis of Butane-2-sulfonyl Chloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the hydrolysis of butane-2-sulfonyl chloride during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue with this compound during an aqueous workup?
A: The primary issue is its susceptibility to hydrolysis. This compound readily reacts with water to form butane-2-sulfonic acid and hydrochloric acid (HCl).[1] This is an undesired side reaction if the sulfonyl chloride is an intermediate or the final product, as it leads to yield loss and introduces acidic, water-soluble impurities that must be removed.
Q2: How can I minimize the hydrolysis of my desired product if it is a sulfonyl chloride?
A: To minimize hydrolysis of a sulfonyl chloride product during workup, it is crucial to work quickly and at low temperatures.[2][3] Use ice-cold water or brine for washes, minimize the contact time between the organic layer and the aqueous phase, and promptly separate the layers. Some alkyl and aryl sulfonyl chlorides exhibit reasonable hydrolytic stability and can withstand brief contact with water.[4][5]
Q3: My reaction is complete, and I need to quench excess this compound. What is the recommended procedure?
A: The standard procedure is to carefully and slowly add the reaction mixture to a separate flask containing a vigorously stirred slurry of ice and water.[4] This method safely quenches the reactive sulfonyl chloride by converting it into the more benign and water-soluble butane-2-sulfonic acid.
Q4: I suspect significant hydrolysis has occurred. How can I remove the butane-2-sulfonic acid byproduct from my organic product?
A: Butane-2-sulfonic acid is an acidic compound that can be effectively removed from an organic solution with an aqueous basic wash.[5] Washing the organic layer with a cold, saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) will deprotonate the sulfonic acid, forming a salt that is highly soluble in the aqueous layer. Exercise caution when using bicarbonate, as its reaction with acid byproducts (sulfonic acid, HCl) will generate carbon dioxide gas, causing pressure buildup.[6]
Q5: What are the common signs that significant hydrolysis of this compound has occurred during my workup?
A: Several signs may indicate unwanted hydrolysis:
-
A lower-than-expected yield of the desired product.
-
The presence of an oily or gummy substance that is difficult to solidify, which could be due to the sulfonic acid impurity.[5]
-
Difficulty in achieving clean phase separation during extractions.
-
Streaking on Thin Layer Chromatography (TLC) plates, as the polar sulfonic acid can interact strongly with the silica gel.[5]
Q6: What analytical methods can be used to detect and quantify the formation of butane-2-sulfonic acid?
A: The presence and concentration of butane-2-sulfonic acid in aqueous samples or as an impurity can be determined using chromatographic techniques. Ion chromatography is well-suited for separating and detecting sulfonic acids.[7] High-Performance Liquid Chromatography (HPLC) with detectors like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) can also be employed for analysis.[8]
Troubleshooting Guide
This table outlines common problems encountered during the workup of reactions involving this compound, their probable causes, and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Desired Product | Extensive hydrolysis of the sulfonyl chloride intermediate or product during aqueous workup. | Perform the workup at low temperatures (0-5 °C). Minimize contact time with the aqueous phase. Use cold brine instead of plain water for initial washes to reduce the solubility of the organic product in the aqueous layer. |
| Oily or Gummy Final Product | The desired product is contaminated with the non-volatile butane-2-sulfonic acid byproduct. | Perform additional washes of the organic solution with a cold, dilute basic solution (e.g., saturated NaHCO₃) to extract the acidic impurity.[5] Consider a silica gel plug filtration to remove highly polar impurities. |
| Emulsion Formation During Extraction | The presence of sulfonic acid salts acting as surfactants, especially after a basic wash. | Add saturated brine to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. If necessary, filter the entire mixture through a pad of Celite. |
| TLC Analysis Shows Streaking | The highly polar sulfonic acid byproduct is present in the sample, which interacts strongly with the silica gel on the TLC plate.[5] | Before running a column, ensure the sulfonic acid has been thoroughly removed via basic extraction. For TLC analysis of crude material, consider adding a small amount of acetic or formic acid to the eluent to improve the spot shape of acidic compounds. |
Experimental Protocols
Protocol: Standard Aqueous Workup for Quenching this compound
Objective: To safely quench excess this compound from a reaction mixture and remove the resulting butane-2-sulfonic acid.
Materials:
-
Reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Ice.
-
Deionized water.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Saturated sodium chloride (brine) solution.
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Separatory funnel, beakers, Erlenmeyer flask.
Procedure:
-
Preparation: Prepare a quench solution by creating a slurry of crushed ice and water in a beaker or flask that is at least 5-10 times the volume of the reaction mixture. Place it in an ice bath and stir vigorously.
-
Quenching: Slowly and carefully add the reaction mixture dropwise via an addition funnel to the stirred ice/water slurry. Monitor for any temperature increase or gas evolution.
-
Extraction: Transfer the entire mixture to a separatory funnel. Allow the layers to separate. Drain the organic layer. If the reaction solvent is denser than water (e.g., DCM), it will be the bottom layer.
-
Basic Wash: Return the organic layer to the separatory funnel. Add a volume of cold, saturated NaHCO₃ solution (approx. 1/3 of the organic layer volume). Stopper the funnel, invert it, and vent frequently to release the pressure from CO₂ evolution.[6] Shake gently, allow the layers to separate, and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of cold brine. This step helps to remove residual water and break any minor emulsions. Separate and discard the aqueous layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask containing a suitable amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes to remove residual water.
-
Isolation: Filter the dried organic solution to remove the drying agent. The resulting filtrate contains the desired product, which can be isolated by removing the solvent using a rotary evaporator.
Process Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
Technical Support Center: Optimization of Reaction Conditions for sec-Butylsulfonyl Chloride
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of sec-butylsulfonyl chloride. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for sec-butylsulfonyl chloride?
A1: The most common and high-yielding method is the oxidative chlorination of sec-butyl mercaptan with chlorine gas in an aqueous solution of concentrated hydrochloric acid.[1] An alternative route involves the reaction of a sec-butyl isothiourea salt with a chlorinating agent. A yield of 95.6% has been reported for the primary route, while the alternative has shown yields around 50%.
Q2: What are the main challenges and side reactions in the synthesis of sec-butylsulfonyl chloride?
A2: The primary challenge is the potential for hydrolysis of the sulfonyl chloride product back to the corresponding sulfonic acid, which can significantly reduce the yield.[2] Other potential issues include incomplete reaction and the formation of byproducts from over-oxidation or side reactions with impurities in the starting materials.
Q3: What are the recommended storage conditions for sec-butylsulfonyl chloride?
A3: sec-Butylsulfonyl chloride is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Prolonged exposure to moisture will lead to hydrolysis and degradation of the product.
Troubleshooting Guide
Issue 1: Low Yield of sec-Butylsulfonyl Chloride
Symptoms: The isolated yield of sec-butylsulfonyl chloride is significantly lower than the expected >90%.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like GC-MS or TLC (after derivatization). - Temperature: Very low temperatures can slow down the reaction rate. Maintain the temperature within the optimal range of 20-25°C.[1] |
| Hydrolysis of Product | - Anhydrous Conditions: While the reaction is in an aqueous medium, it is crucial to work up the reaction mixture promptly and under conditions that minimize further contact with water. - Controlled Quenching: If quenching is necessary, do so at a low temperature by pouring the reaction mixture onto ice to minimize hydrolysis.[2] |
| Loss during Workup | - Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent (e.g., dichloromethane or diethyl ether). Perform multiple extractions to maximize recovery. - Distillation: If purifying by distillation, ensure the vacuum is sufficiently low to avoid high temperatures that could lead to decomposition. |
| Suboptimal Reagent Stoichiometry | - Chlorine Gas: An insufficient amount of chlorine will lead to incomplete conversion of the mercaptan. A slight excess of chlorine (e.g., 5%) can be beneficial.[1] |
Issue 2: Product is Impure (Presence of Side Products)
Symptoms: Spectroscopic analysis (e.g., NMR, GC-MS) of the final product shows the presence of significant impurities.
Possible Causes & Solutions:
| Cause | Recommended Action |
| sec-Butylsulfonic Acid | - Moisture Contamination: This is the most common impurity, resulting from hydrolysis. Minimize exposure to water during workup and storage.[2] - Purification: Wash the crude product with cold water or a saturated sodium bicarbonate solution to remove the acidic impurity. |
| Unreacted sec-Butyl Mercaptan | - Incomplete Reaction: See "Issue 1" for troubleshooting incomplete reactions. - Purification: Unreacted mercaptan can often be removed by distillation. |
| Over-oxidation Products | - Excess Chlorine: While a slight excess of chlorine is often used, a large excess can lead to the formation of undesired chlorinated byproducts.[1] Carefully control the addition of chlorine gas. |
Data on Optimization of Reaction Conditions
The following tables summarize the expected impact of key reaction parameters on the yield and purity of sec-butylsulfonyl chloride based on established chemical principles and available literature.
Table 1: Effect of Temperature on Reaction Yield and Purity
| Temperature (°C) | Expected Yield (%) | Observations |
| 10-15 | 85-90 | Slower reaction rate, potentially incomplete conversion. |
| 20-25 | >95 | Optimal temperature range for high yield. [1] |
| 30-35 | 90-95 | Increased reaction rate, but also a higher potential for side reactions and product degradation. |
| >40 | <85 | Significant increase in hydrolysis and other side reactions, leading to lower yield and purity. |
Table 2: Effect of HCl Concentration on Reaction Yield
| HCl Concentration | Expected Yield (%) | Observations |
| Dilute | Low | The reaction is significantly slower and less efficient in dilute acid. |
| Concentrated | >95 | Concentrated HCl is the recommended medium for this reaction. [1] |
Table 3: Effect of Chlorine Stoichiometry on Reaction Yield
| Chlorine (molar equivalents to mercaptan) | Expected Yield (%) | Observations |
| < 3.0 | < 80 | Incomplete conversion of the mercaptan. |
| 3.0 - 3.15 | >95 | Slight excess of chlorine ensures complete conversion of the starting material. [1] |
| > 3.5 | 90-95 | Increased risk of over-oxidation and formation of chlorinated byproducts. |
Experimental Protocols
Key Experiment: Synthesis of sec-Butylsulfonyl Chloride from sec-Butyl Mercaptan
This protocol is adapted from the high-yield synthesis described in the literature.[1]
Materials:
-
sec-Butyl mercaptan
-
Concentrated Hydrochloric Acid (HCl)
-
Chlorine gas
-
Ice
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a reaction vessel equipped with a stirrer, a gas inlet tube, and a thermometer, place concentrated aqueous hydrochloric acid.
-
Cool the vessel in an ice bath to maintain a temperature of 20-25°C.
-
Slowly bubble chlorine gas into the stirred HCl solution.
-
Concurrently, add sec-butyl mercaptan to the reaction mixture. Maintain a slight excess of chlorine throughout the addition.
-
After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the lower organic layer containing the sec-butylsulfonyl chloride.
-
Wash the organic layer with cold water to remove residual HCl.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
The product can be further purified by vacuum distillation.
Visual Guides
Caption: Troubleshooting workflow for the synthesis of sec-butylsulfonyl chloride.
Caption: Reaction pathway for sec-butylsulfonyl chloride synthesis and hydrolysis.
References
Technical Support Center: Purification of Sulfonamides Derived from Butane-2-sulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of sulfonamides synthesized using butane-2-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing sulfonamides from this compound?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual amine and unreacted this compound.
-
Side Products:
-
Butane-2-sulfonic acid: Formed from the hydrolysis of this compound. This is a frequent issue if moisture is not rigorously excluded from the reaction.[1]
-
Bis-sulfonated amine (tertiary sulfonamide): This can occur if the amine starting material has more than one reactive site or if the reaction conditions are not carefully controlled.
-
Products from side-reactions of the amine: Depending on the complexity of the amine, other side products may be possible.
-
Q2: My crude product is an oil, but I expected a solid. What should I do?
A2: An oily product often indicates the presence of impurities that are depressing the melting point. Consider the following steps:
-
Trituration: Attempt to induce crystallization by stirring the oil with a solvent in which the desired sulfonamide is insoluble, but the impurities are soluble. Hexanes or a mixture of ethyl acetate and hexanes are good starting points.
-
Aqueous Wash: If butane-2-sulfonic acid is a likely impurity, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can help to remove it. Ensure your desired product is not base-sensitive.
-
Chromatography: If trituration fails, column chromatography is the most effective method for separating the desired product from various impurities.[2][3]
Q3: I am observing streaking on my TLC plate during analysis. What does this indicate?
A3: Streaking on a TLC plate often suggests that the compound is either highly polar and interacting strongly with the silica gel, or that it is degrading on the acidic silica surface.
-
Highly Polar Compounds: Butane-2-sulfonic acid as an impurity can cause significant streaking.
-
Compound Instability: Some sulfonamides can be sensitive to the acidic nature of standard silica gel.
-
Troubleshooting:
Q4: Can I use recrystallization for the final purification of my sulfonamide?
A4: Yes, recrystallization is an excellent method for purifying solid sulfonamides, provided a suitable solvent system can be identified.[5][6] The key is to find a solvent (or solvent pair) in which the sulfonamide is soluble at elevated temperatures but sparingly soluble at room temperature or below.[7]
Troubleshooting Guides
Problem 1: Low Yield After Aqueous Workup
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product into the aqueous layer. | The sulfonamide has some water solubility, or an emulsion formed during extraction. | - Ensure the pH of the aqueous layer is not causing your sulfonamide to become charged and more water-soluble. - Use a brine wash to break up emulsions and reduce the solubility of the organic product in the aqueous phase. |
| The product appears to have decomposed. | The sulfonamide may be unstable to the pH of the workup conditions (acidic or basic). | - Perform the workup at a lower temperature (e.g., on an ice bath). - Use milder acids or bases for pH adjustment. |
Problem 2: Difficulty in Separating Product from Starting Amine by Chromatography
| Symptom | Possible Cause | Suggested Solution |
| The product and the starting amine have very similar Rf values on TLC. | The polarity difference between the sulfonamide and the amine is insufficient in the chosen solvent system. | - Optimize the solvent system by trying different solvent combinations (e.g., dichloromethane/methanol, ethyl acetate/hexanes).[2] - Employ gradient elution, starting with a less polar solvent and gradually increasing the polarity.[4] |
| The product appears to be co-eluting with a non-polar impurity. | The impurity could be a byproduct from the this compound or other reagents. | - Use a less polar solvent system to allow for the elution of the non-polar impurity before your product. |
Purification Method Comparison
| Purification Method | Typical Purity Achieved | Expected Yield Range | Advantages | Disadvantages |
| Recrystallization | >99% | 60-90% | - Cost-effective for large scales. - Can yield highly pure crystalline material. | - Requires the product to be a solid. - Finding a suitable solvent can be time-consuming. - Not effective for removing impurities with similar solubility. |
| Column Chromatography | 95-99.9% | 50-85% | - Highly versatile for a wide range of compounds. - Can separate complex mixtures. | - Can be time-consuming and labor-intensive. - Requires significant solvent volumes. - Potential for product decomposition on the stationary phase.[4] |
| Preparative HPLC | >99.9% | 40-70% | - Excellent separation efficiency. - Can be automated. | - Expensive equipment and solvents. - Limited sample loading capacity. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for Sulfonamides
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude sulfonamide in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, dissolve the crude sulfonamide in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography of a Sulfonamide
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel, using the chosen eluent as a slurry.
-
Sample Loading: Dissolve the crude sulfonamide in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased, can be effective for separating compounds with different polarities.[4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified sulfonamide.
Troubleshooting Workflow
Caption: A decision-making workflow for the purification of sulfonamides.
References
Technical Support Center: Reactions with Butane-2-sulfonyl Chloride
Welcome to the technical support center for butane-2-sulfonyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions of this compound with primary amines?
A1: The most common byproducts are the di-sulfonylated amine and butane-2-sulfonic acid.
-
Di-sulfonylation: This occurs when the initially formed mono-sulfonamide is deprotonated by the base in the reaction, and the resulting anion reacts with a second molecule of this compound. This is more prevalent with less sterically hindered primary amines.[1]
-
Butane-2-sulfonic acid: This is the product of the hydrolysis of this compound by residual water in the reaction mixture.[2]
Q2: My reaction with a secondary amine is sluggish and gives a low yield. What could be the cause?
A2: Secondary amines are generally less nucleophilic than primary amines due to steric hindrance, which can lead to slower reaction rates. Additionally, if the secondary amine is particularly bulky, the reaction may be further impeded. Ensure your reaction conditions are optimized for a less reactive amine, which may include a longer reaction time, a higher temperature, or the use of a more potent activating agent for the sulfonyl chloride if applicable.
Q3: I am observing the formation of alkenes in my reaction. Why is this happening?
A3: this compound can undergo an elimination reaction (E2 mechanism) in the presence of a base to form but-1-ene and but-2-ene. This side reaction competes with the desired nucleophilic substitution (SN2 mechanism). The use of a strong, sterically hindered base can favor elimination.[3][4]
Q4: How can I minimize the hydrolysis of this compound during my reaction?
A4: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Using a biphasic system where the sulfonyl chloride is in an organic phase and less exposed to an aqueous phase can also be an effective strategy if aqueous workup is necessary.[2]
Troubleshooting Guides
Issue 1: Formation of Di-sulfonylated Byproduct with a Primary Amine
| Symptom | Possible Cause | Recommended Action |
| A significant amount of a higher molecular weight byproduct is observed by LC-MS or TLC, corresponding to the di-sulfonylated product. | 1. Incorrect Stoichiometry: Using an excess of this compound. 2. Strong Base: The base used is strong enough to deprotonate the mono-sulfonamide. 3. High Reaction Temperature: Elevated temperatures can increase the rate of the second sulfonylation. | 1. Adjust Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents). 2. Change Base: Use a weaker or sterically hindered base like pyridine or 2,6-lutidine instead of triethylamine. 3. Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[1] |
Issue 2: Low Yield of the Desired Sulfonamide
| Symptom | Possible Cause | Recommended Action |
| A low yield of the desired sulfonamide is obtained, with significant amounts of starting materials remaining. | 1. Insufficient Reaction Time or Temperature: The reaction has not gone to completion. 2. Hydrolysis of this compound: The sulfonyl chloride has been consumed by water. 3. Steric Hindrance: The amine nucleophile is sterically hindered. | 1. Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS and consider increasing the reaction time or temperature. 2. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere.[2] 3. Use a More Forcing Condition: For hindered amines, a stronger base or higher temperature may be necessary. |
Issue 3: Presence of Elimination Byproducts (But-1-ene and But-2-ene)
| Symptom | Possible Cause | Recommended Action |
| Gas evolution is observed during the reaction, and analysis of the crude product by GC-MS or NMR indicates the presence of but-1-ene and/or but-2-ene. | 1. Strong or Bulky Base: The base is promoting the E2 elimination pathway. 2. High Reaction Temperature: Higher temperatures can favor elimination over substitution. | 1. Use a Weaker, Non-hindered Base: A base like pyridine is less likely to induce elimination compared to a bulky base like triethylamine or DBU. 2. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired substitution. |
Data Summary
The following table summarizes the potential byproducts and conditions that favor their formation.
| Byproduct | Favored By | Structure |
| Di-sulfonylated Amine | Excess this compound, strong base, high temperature | R-N(SO₂-sec-butyl)₂ |
| Butane-2-sulfonic acid | Presence of water | CH₃CH(SO₃H)CH₂CH₃ |
| But-1-ene / But-2-ene | Strong, sterically hindered base, high temperature | CH₂=CHCH₂CH₃ / CH₃CH=CHCH₃ |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine
-
Reaction Setup: To a solution of the primary amine (1.1 mmol) and a suitable base (e.g., pyridine, 1.5 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane or THF, 10 mL), cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of this compound (1.0 mmol) in the same anhydrous solvent (2 mL) dropwise to the stirred amine solution over 20-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Sulfonamide from a Secondary Amine
-
Reaction Setup: To a solution of the secondary amine (1.2 mmol) and a base such as triethylamine (1.5 mmol) in anhydrous dichloromethane (15 mL), add this compound (1.0 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is slow, it may be gently heated to 40 °C.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visual Guides
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for di-sulfonylation.
References
Technical Support Center: Butane-2-sulfonyl Chloride Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butane-2-sulfonyl chloride. The following information addresses common issues related to the influence of bases on its reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound in the presence of a base?
This compound typically undergoes two main competing reactions in the presence of a base: nucleophilic substitution (SN2) and elimination (E2). The predominant pathway is highly dependent on the nature of the base used—specifically its nucleophilicity versus its basicity—and the reaction conditions.
-
Nucleophilic Substitution (SN2): Occurs when the base acts as a nucleophile, attacking the electrophilic sulfur atom. This is common in the synthesis of sulfonamides and sulfonate esters.[1][2]
-
Elimination (E2): Occurs when a strong base removes a proton from the carbon adjacent to the sulfonyl chloride group (the α-carbon), leading to the formation of a double bond and a highly reactive intermediate known as a sulfene.[1][3] This pathway is favored by strong, sterically hindered bases.[4][5]
Q2: How does the choice of base affect the outcome of my reaction with this compound?
The choice of base is critical in directing the reaction towards either substitution or elimination. A base's strength and steric bulk are the primary determinants of the product distribution.
-
Weak, Non-hindered Bases (e.g., Pyridine): These bases are generally poor nucleophiles and are not strong enough to efficiently deprotonate the α-carbon. They primarily serve to quench the HCl generated during substitution reactions, thus favoring the formation of sulfonamides or sulfonate esters.[6][7]
-
Strong, Nucleophilic Bases (e.g., Amines, Alkoxides): These can act as both nucleophiles and bases, often leading to a mixture of substitution and elimination products.[4]
-
Strong, Sterically Hindered Bases (e.g., Potassium tert-butoxide, DBU): These bases are poor nucleophiles due to their bulk but are very effective at removing protons. They strongly favor the E2 elimination pathway.[4][5]
Q3: What is a sulfene, and when should I expect its formation?
A sulfene (RCH=SO2) is a highly reactive and unstable intermediate that can be formed when an alkanesulfonyl chloride with α-hydrogens, such as this compound, is treated with an amine base.[1][3] The base abstracts an α-hydrogen, leading to the elimination of HCl and the formation of the sulfene. This intermediate will then rapidly react with any available nucleophiles in the reaction mixture.[3]
Troubleshooting Guides
Issue 1: Low yield of the desired sulfonamide when reacting with a primary or secondary amine.
Possible Cause: A competing E2 elimination reaction is occurring. This is especially likely if the amine base is sterically hindered or if the reaction is run at elevated temperatures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored by heat.[8] Running the reaction at 0 °C or below can significantly favor the SN2 pathway.
-
Use a Non-nucleophilic Tertiary Amine: Instead of using your reactant amine as the base, use it as the nucleophile in a stoichiometric amount and add a non-nucleophilic base like pyridine or triethylamine (in slight excess) to act as an acid scavenger.
-
Slow Addition: Add the this compound slowly to the solution of the amine and scavenger base. This keeps the concentration of the sulfonyl chloride low, minimizing side reactions.
Issue 2: The reaction produces a complex mixture of unidentified products.
Possible Cause: Formation of a sulfene intermediate which is then trapped by various nucleophiles (solvent, reactant amine, etc.), leading to multiple products.
Troubleshooting Steps:
-
Re-evaluate Your Base: If using a strong or bulky amine base, switch to a weaker, non-nucleophilic base like pyridine.
-
Control Reaction Conditions: Ensure the reaction is run under anhydrous conditions, as water can react with both the starting sulfonyl chloride and any sulfene intermediate.[1]
-
Characterize Byproducts: Attempt to isolate and characterize the major byproducts. The presence of products derived from the addition of the solvent or other species to the butene backbone could indicate a sulfene pathway.
Issue 3: No reaction occurs, or the reaction is extremely slow.
Possible Cause: The chosen base may be too weak to facilitate the reaction, or the nucleophile is too weak.
Troubleshooting Steps:
-
Check Base pKa: Ensure the base is strong enough to neutralize the HCl byproduct, which can protonate your nucleophile and render it unreactive. A base like triethylamine (pKa of conjugate acid ~10.7) is often more effective than pyridine (pKa ~5.2).
-
Increase Temperature (with caution): While heat can promote elimination, a modest increase in temperature may be necessary to overcome the activation energy for substitution, especially with unreactive nucleophiles. Monitor the reaction closely for the formation of elimination byproducts.
-
Use a Catalyst: In some cases, catalysts like DMAP (4-Dimethylaminopyridine) can be used in small amounts to accelerate sulfonylation reactions.
Data Presentation
The following table summarizes the expected product distribution based on the type of base used in reactions with this compound.
| Base | Type | Predominant Mechanism | Expected Major Product(s) |
| Pyridine | Weak, Non-nucleophilic | SN2 | Substitution (e.g., Sulfonamide) |
| Triethylamine (Et₃N) | Stronger, Hindered Base | SN2 / E2 Competition | Mixture of Substitution and Elimination |
| Sodium Hydroxide (NaOH) | Strong, Nucleophilic | SN2 (Hydrolysis) / E2 | Butane-2-sulfonic acid, Butene |
| Potassium tert-butoxide (KOtBu) | Strong, Non-nucleophilic, Hindered | E2 | Elimination (But-1-ene, But-2-ene) |
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction (Sulfonamide Synthesis)
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq.) and pyridine (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, DCM) at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the starting amine.
-
Workup: Quench the reaction with the addition of 1M HCl (aqueous). Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 2: General Procedure for E2 Elimination
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere, suspend potassium tert-butoxide (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0 °C.
-
Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the stirred KOtBu suspension over 20-30 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The progress can be monitored by observing the consumption of the sulfonyl chloride via GC or TLC (after a careful workup of the aliquot).
-
Workup: Carefully quench the reaction by pouring it into a separatory funnel containing cold water. Extract with a low-boiling point organic solvent (e.g., diethyl ether). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Caution: The butene products are volatile.
Visualizations
References
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
"preventing decomposition of butane-2-sulfonyl chloride in solution"
Welcome to the Technical Support Center for Butane-2-sulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition in solution?
A1: The primary cause of decomposition is hydrolysis, where the sulfonyl chloride reacts with water to form the corresponding butane-2-sulfonic acid and hydrochloric acid.[1] This reaction is initiated by the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride.[1]
Q2: Which factors accelerate the decomposition of this compound?
A2: Several factors can accelerate decomposition:
-
Presence of Water: Even trace amounts of moisture in solvents, reagents, or on glassware can lead to significant hydrolysis.[1][2]
-
Elevated Temperatures: Higher reaction or storage temperatures increase the rate of hydrolysis and other decomposition pathways.
-
Basic Conditions: Bases can catalyze hydrolysis. While often used in sulfonylation reactions, the choice and amount of base are critical.[2]
-
Protic Solvents: Solvents with hydroxyl groups (e.g., alcohols, water) can react with the sulfonyl chloride in a process called solvolysis.
Q3: How can I minimize the decomposition of this compound during storage?
A3: To ensure the stability of this compound during storage, the following practices are recommended:
-
Airtight Containers: Store in a tightly sealed, moisture-proof container.[1]
-
Inert Atmosphere: For long-term storage, consider blanketing the container with an inert gas like nitrogen or argon.[1]
-
Cool and Dry Environment: Store in a cool, dry, and well-ventilated area, preferably below 25°C.[1]
Q4: What are the common signs of this compound decomposition?
A4: Signs of decomposition include:
-
Presence of a Strong Acidic Odor: The formation of HCl gas can be an indicator.[1]
-
Phase Separation or Cloudiness: The formation of the less soluble sulfonic acid can cause the solution to become cloudy.
-
Inconsistent Reaction Outcomes: Low yields or the formation of unexpected byproducts in your reactions can be a sign of starting material degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in solution.
Issue 1: Low Yield in a Sulfonylation Reaction
-
Question: My sulfonylation reaction is resulting in a low yield of the desired sulfonamide/sulfonate ester. I suspect decomposition of the this compound. How can I address this?
-
Answer: Low yields are frequently due to the degradation of the sulfonyl chloride before it can react with your nucleophile.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled or commercially available anhydrous solvents.
-
Oven-dry all glassware and cool it under a stream of inert gas before use.
-
Ensure your amine or alcohol substrate is dry.
-
-
Control Reaction Temperature:
-
Add the this compound to the reaction mixture at a low temperature (e.g., 0 °C) to control any exotherm and minimize hydrolysis.[3]
-
Allow the reaction to proceed at the lowest effective temperature.
-
-
Optimize Base Addition:
-
If a base is required, use a non-nucleophilic, hindered base like 2,6-lutidine or a proton sponge to minimize side reactions.
-
Add the base to the nucleophile before the dropwise addition of the sulfonyl chloride solution.[2]
-
-
Issue 2: Formation of Butane-2-sulfonic Acid as a Major Byproduct
-
Question: My reaction work-up is complicated by the presence of a significant amount of butane-2-sulfonic acid. How can I prevent its formation and remove it?
-
Answer: The presence of butane-2-sulfonic acid is a direct result of hydrolysis.
Prevention and Removal Strategy:
| Strategy | Details | | :--- | :--- | | Prevention | Strict Anhydrous Technique: Implement rigorous measures to exclude water from your reaction setup.[3] | | | Controlled Quenching: Quench the reaction by adding the reaction mixture to ice-cold water or a cold aqueous solution to minimize hydrolysis during work-up.[3] | | Removal | Aqueous Extraction: During the work-up, wash the organic layer with cold, dilute aqueous HCl. The more polar sulfonic acid will preferentially partition into the aqueous phase.[3] | | | Base Wash: A wash with a cold, dilute solution of a weak base like sodium bicarbonate can also help remove the acidic sulfonic acid. |
Experimental Protocols
Protocol 1: General Procedure for a Sulfonylation Reaction with Minimized Decomposition
This protocol outlines a general method for reacting this compound with a primary amine.
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Use a magnetic stirrer and a stir bar that have also been dried.
-
Use anhydrous dichloromethane (DCM) as the solvent.
-
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM.[2]
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
In a separate, dry flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
-
Reaction and Monitoring:
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by slowly adding it to a beaker of ice-cold water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Visualizations
References
Technical Support Center: Diastereoselectivity in Reactions with Butane-2-sulfonyl Chloride
Welcome to the technical support center for diastereoselectivity issues in reactions involving butane-2-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their stereoselective syntheses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is diastereoselectivity a concern in its reactions?
This compound is a chiral electrophile containing a stereocenter at the second carbon of the butyl group. When it reacts with other chiral molecules, such as chiral amines or alcohols, a new stereocenter may be formed, leading to the potential for two or more diastereomeric products. Controlling the formation of the desired diastereomer is crucial for the synthesis of enantiomerically pure compounds, which is of high importance in medicinal chemistry and materials science.
Q2: What are the primary reactions where diastereoselectivity is a key consideration when using this compound?
The most common reactions include:
-
Sulfonamide formation: Reaction with chiral primary or secondary amines to form diastereomeric sulfonamides.
-
Sulfonate ester formation: Reaction with chiral alcohols to form diastereomeric sulfonate esters.
Q3: What fundamental principles govern the diastereoselectivity in these reactions?
The diastereoselectivity is primarily governed by steric and electronic interactions in the transition state of the reaction. Stereochemical models like the Felkin-Anh and Cram's rule can be adapted to predict the favored diastereomer. These models consider the relative sizes of the substituents around the existing stereocenters to predict the most likely trajectory of nucleophilic attack.
Q4: How can I predict the major diastereomer in the reaction of this compound with a chiral nucleophile?
While specific computational modeling provides the most accurate predictions, a qualitative assessment can be made using an adaptation of the Felkin-Anh model. For the reaction to occur, the nucleophile (amine or alcohol) will attack the electrophilic sulfur atom. The stereocenter on this compound will influence the accessibility of the sulfur atom. The largest group (ethyl) on the chiral carbon of the sulfonyl chloride will orient itself anti to the incoming nucleophile to minimize steric hindrance. The nucleophile will then preferentially attack from the face hindered by the smallest group (hydrogen), leading to the major diastereomer.
Troubleshooting Guide
Problem: Low Diastereoselectivity (Poor Diastereomeric Ratio)
Low diastereoselectivity is a common issue, resulting in a mixture of products that can be difficult to separate and reduces the overall yield of the desired compound. The following guide provides potential causes and solutions to improve the diastereomeric ratio (d.r.).
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. Lower temperatures often lead to higher selectivity by increasing the energy difference between the diastereomeric transition states. | Increased diastereomeric ratio, although reaction times may be longer. |
| Inappropriate Solvent | Experiment with a range of solvents with varying polarities and coordinating abilities (e.g., dichloromethane, tetrahydrofuran, acetonitrile, toluene). The solvent can influence the conformation of the reactants and the transition state geometry. | Identification of a solvent system that enhances diastereoselectivity. |
| Steric Hindrance Mismatch | If the nucleophile is also sterically hindered, there may be competing steric interactions. Consider modifying the protecting groups on the nucleophile to be either smaller or larger to better control the approach to the sulfonyl chloride. | Improved diastereoselectivity by creating a more defined steric environment in the transition state. |
| Base Effects (for sulfonamide synthesis) | The choice of base can influence the aggregation state of the amine and the overall reaction pathway. Screen different non-nucleophilic bases (e.g., triethylamine, diisopropylethylamine, pyridine, 2,6-lutidine). | Enhanced diastereoselectivity through optimization of base-reactant interactions. |
| Lewis Acid Catalysis (for sulfonate ester synthesis) | The addition of a Lewis acid can pre-organize the alcohol and sulfonyl chloride, leading to a more ordered transition state. Screen various Lewis acids (e.g., MgCl₂, ZnCl₂, Sc(OTf)₃) in catalytic amounts. | Increased diastereomeric ratio due to a more rigid and predictable transition state. |
Factors Influencing Diastereoselectivity
The diastereoselectivity in reactions of this compound is a multifactorial issue. The following diagram illustrates the key parameters that can be adjusted to optimize the stereochemical outcome of the reaction.
Caption: Logical relationship of factors affecting diastereoselectivity.
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, diastereomeric ratios (d.r.) that could be expected when reacting (R)-butane-2-sulfonyl chloride with a generic chiral secondary amine under various conditions. These values are intended for illustrative purposes to guide optimization efforts.
| Condition | Temperature (°C) | Solvent | Base | Hypothetical Diastereomeric Ratio (R,S) : (R,R) |
| 1 | 25 | Dichloromethane | Triethylamine | 60:40 |
| 2 | 0 | Dichloromethane | Triethylamine | 75:25 |
| 3 | -20 | Dichloromethane | Triethylamine | 85:15 |
| 4 | -78 | Dichloromethane | Triethylamine | 92:8 |
| 5 | 0 | Tetrahydrofuran | Triethylamine | 70:30 |
| 6 | 0 | Toluene | Triethylamine | 80:20 |
| 7 | 0 | Dichloromethane | 2,6-Lutidine | 88:12 |
| 8 | 0 | Dichloromethane | Pyridine | 72:28 |
Experimental Protocol: Diastereoselective Synthesis of a Sulfonamide
This protocol provides a general methodology for the reaction of this compound with a chiral amine.
Materials:
-
(R)- or (S)-Butane-2-sulfonyl chloride
-
Chiral primary or secondary amine
-
Anhydrous dichloromethane (or other suitable solvent)
-
Triethylamine (or other suitable non-nucleophilic base)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Dissolve the chiral amine (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add the non-nucleophilic base (1.2 equivalents) to the solution.
-
-
Reaction:
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous dichloromethane.
-
Slowly add the this compound solution dropwise to the stirred amine solution over a period of 30-60 minutes.
-
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy (by integration of diastereotopic protons).
-
Experimental Workflow Diagram
Caption: Workflow for diastereoselective sulfonamide synthesis.
Validation & Comparative
A Comparative Analysis of Butane-2-sulfonyl Chloride and Methanesulfonyl Chloride Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the strategic selection of reagents is paramount to achieving desired molecular architectures and reaction kinetics. Sulfonyl chlorides are a critical class of reagents, widely employed for the introduction of sulfonyl groups, leading to the formation of sulfonamides and sulfonate esters, moieties of significant interest in medicinal chemistry. This guide provides an objective comparison of the reactivity of two key alkylsulfonyl chlorides: butane-2-sulfonyl chloride and methanesulfonyl chloride. The comparison is grounded in fundamental principles of organic chemistry and supported by available experimental data for analogous compounds.
Structural and Electronic Properties
The reactivity of sulfonyl chlorides is primarily dictated by the electrophilicity of the sulfur atom and the steric hindrance around it.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Key Features |
| Methanesulfonyl Chloride | CH₃SO₂Cl | CH₃ClO₂S | 114.54 | Small, unhindered primary sulfonyl chloride. The methyl group is electron-donating via induction. |
| This compound | CH₃CH(SO₂Cl)CH₂CH₃ | C₄H₉ClO₂S | 156.63 | Secondary sulfonyl chloride with a larger, more sterically demanding sec-butyl group. |
Reactivity Comparison: Theoretical Framework and Experimental Insights
The primary reaction of sulfonyl chlorides with nucleophiles proceeds via a nucleophilic substitution at the sulfur atom, which is generally considered to be a bimolecular nucleophilic substitution (SN2)-like mechanism.[1] This mechanism is sensitive to steric bulk on the alkyl group attached to the sulfonyl moiety.
Methanesulfonyl chloride , with its small methyl group, presents minimal steric hindrance to the approaching nucleophile. This structural feature allows for rapid reaction rates with a wide range of nucleophiles, including alcohols and amines.[1]
This compound , being a secondary sulfonyl chloride, is expected to exhibit significantly lower reactivity. The presence of two alkyl groups (a methyl and an ethyl group) attached to the carbon adjacent to the sulfonyl group creates a more sterically congested environment around the electrophilic sulfur atom. This increased steric bulk hinders the backside attack of the nucleophile, leading to a slower reaction rate compared to its primary counterpart.
Key Reactivity Differences:
| Feature | Methanesulfonyl Chloride | This compound (Predicted) |
| Reaction Rate | High | Low to Moderate |
| Steric Hindrance | Minimal | Significant |
| Mechanism | Predominantly SN2-like | Predominantly SN2-like, but slower |
| Applications | Preferred for rapid and efficient sulfonylation of a wide range of substrates. | Useful when a less reactive sulfonylating agent is required to achieve selectivity in the presence of multiple nucleophilic sites. |
Experimental Protocols for Reactivity Comparison
To quantitatively assess the reactivity difference between this compound and methanesulfonyl chloride, a comparative kinetic study, such as solvolysis, can be performed.
Experimental Protocol: Comparative Solvolysis Rate Determination
Objective: To determine and compare the first-order rate constants for the solvolysis of methanesulfonyl chloride and this compound in a given solvent system (e.g., aqueous ethanol).
Materials:
-
Methanesulfonyl chloride
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Indicator solution (e.g., bromothymol blue)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Constant temperature bath
-
Burette, pipettes, and volumetric flasks
-
Reaction flasks
Procedure:
-
Solvent Preparation: Prepare a specific volume of an aqueous ethanol solvent mixture (e.g., 50:50 v/v).
-
Reaction Setup:
-
In a reaction flask, place a known volume of the prepared solvent and a few drops of the indicator.
-
Equilibrate the flask in a constant temperature bath set to the desired reaction temperature (e.g., 25°C).
-
-
Initiation of Reaction:
-
Add a small, accurately measured amount of the sulfonyl chloride (methanesulfonyl chloride or this compound) to the reaction flask and start a timer immediately. This is time t=0.
-
-
Titration:
-
The solvolysis reaction will produce hydrochloric acid, causing the indicator to change color.
-
Immediately begin titrating the generated acid with the standardized NaOH solution, maintaining the original color of the indicator.
-
Record the volume of NaOH added at regular time intervals.
-
-
Data Analysis:
-
The rate of the reaction can be determined by monitoring the production of acid over time.
-
The first-order rate constant (k) can be calculated from the integrated rate law for a first-order reaction: ln([A]₀/[A]t) = kt, where [A]₀ is the initial concentration of the sulfonyl chloride and [A]t is the concentration at time t.
-
Visualizing the Reaction Mechanism
The nucleophilic substitution reaction at the sulfonyl center can be visualized as a concerted process.
References
The Strategic Advantage of Steric Bulk: A Comparative Guide to Sec-Butylsulfonyl Chloride in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of building blocks in chemical synthesis is a critical decision that profoundly impacts the properties and performance of novel drug candidates. While linear sulfonyl chlorides have long been staples in the synthesis of sulfonamides, the use of their branched counterparts, such as sec-butylsulfonyl chloride, offers distinct advantages in modulating reactivity, physicochemical properties, and ultimately, biological activity.
This guide provides an objective comparison of sec-butylsulfonyl chloride with linear sulfonyl chlorides, supported by established principles of organic chemistry and inferences from available data. We will delve into the steric and electronic effects that differentiate these reagents, present hypothetical comparative data to illustrate key concepts, and provide a detailed experimental protocol for the synthesis of sulfonamides.
Unveiling the Impact of Branching: Sec-Butyl vs. Linear Sulfonyl Chlorides
The primary distinction between sec-butylsulfonyl chloride and linear sulfonyl chlorides (e.g., n-butylsulfonyl chloride) lies in the steric hindrance imparted by the branched alkyl group. This seemingly subtle structural difference can have a significant cascade of effects on reaction kinetics, product profiles, and the properties of the resulting sulfonamide.
Reactivity and Selectivity: A Balancing Act
The reaction of a sulfonyl chloride with an amine to form a sulfonamide is a cornerstone of medicinal chemistry. The rate of this nucleophilic substitution reaction is sensitive to the steric environment around the electrophilic sulfur atom.
The bulky sec-butyl group in sec-butylsulfonyl chloride presents a greater steric shield to the approaching amine nucleophile compared to a linear alkyl group. This increased steric hindrance can lead to:
-
Slower Reaction Rates: The approach of the amine is more impeded, resulting in a lower frequency of successful reactive collisions.
-
Enhanced Selectivity: In reactions with molecules containing multiple amine functionalities of varying steric accessibility, sec-butylsulfonyl chloride may exhibit a higher degree of selectivity for the less hindered amine, allowing for more precise control over the synthetic outcome.
Table 1: Hypothetical Comparison of Reaction Parameters for Sulfonamide Synthesis
| Parameter | sec-Butylsulfonyl Chloride | n-Butylsulfonyl Chloride | Rationale |
| Relative Reaction Rate | Slower | Faster | Increased steric hindrance from the branched sec-butyl group impedes nucleophilic attack by the amine[1][2]. |
| Yield (with unhindered amine) | Good to Excellent | Excellent | While slower, the reaction is generally high-yielding with simple amines. |
| Yield (with hindered amine) | Moderate to Good | Good to Excellent | The difference in yield becomes more pronounced as the steric bulk of the amine increases. |
| Selectivity (di-amine) | Higher | Lower | The greater steric bulk of sec-butylsulfonyl chloride can lead to preferential reaction at a less hindered primary amine over a more hindered secondary amine. |
Modulating Physicochemical Properties for Enhanced Drug-Likeness
The structure of the alkyl group on the sulfonyl moiety directly influences the physicochemical properties of the resulting sulfonamide, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a sec-butyl group can favorably alter these properties.
-
Solubility: The branched nature of the sec-butyl group can disrupt crystal lattice packing, potentially leading to increased solubility in both aqueous and organic media compared to its linear counterpart. Improved solubility is a highly desirable trait in drug candidates, as it can enhance bioavailability[4][5][6].
-
Lipophilicity (LogP): While both butyl isomers increase lipophilicity, the more compact, spherical shape of the sec-butyl group may lead to subtle differences in LogP compared to the more flexible n-butyl group. This can be a crucial parameter for optimizing membrane permeability and target engagement.
-
Metabolic Stability: The tertiary carbon atom in the sec-butyl group may be more susceptible to oxidative metabolism compared to the primary and secondary carbons in a linear chain. However, the overall steric bulk can also shield other parts of the molecule from metabolic enzymes.
Table 2: Predicted Physicochemical Properties of Corresponding Sulfonamides
| Property | sec-Butylsulfonamide | n-Butylsulfonamide | Rationale |
| Aqueous Solubility | Potentially Higher | Lower | The branched structure can disrupt crystal packing, leading to improved solubility. |
| LogP | Similar to slightly lower | Similar to slightly higher | The more compact shape of the sec-butyl group can influence partitioning behavior. |
| Metabolic Stability | Potentially altered | Generally stable | The presence of a tertiary C-H bond in the sec-butyl group could be a site for metabolism, though steric shielding may play a role. |
| pKa | Similar | Similar | The electronic effect of the sec-butyl and n-butyl groups on the sulfonamide nitrogen is expected to be comparable[4]. |
Experimental Corner: Synthesizing Sulfonamides
The following is a general protocol for the synthesis of a sulfonamide from an amine and a sulfonyl chloride. This procedure can be adapted for both sec-butylsulfonyl chloride and linear sulfonyl chlorides.
General Experimental Protocol for Sulfonamide Synthesis
Materials:
-
Amine (1.0 eq)
-
sec-Butylsulfonyl chloride or n-Butylsulfonyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base (1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine and dissolve it in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base and Sulfonyl Chloride: Add triethylamine to the cooled amine solution, followed by the dropwise addition of the sulfonyl chloride.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Synthetic and Conceptual Framework
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: General workflow for sulfonamide synthesis.
Caption: Decision tree for selecting a sulfonyl chloride.
Conclusion: A Strategic Choice for Fine-Tuning Molecular Properties
The selection between sec-butylsulfonyl chloride and a linear analog is a strategic decision that should be guided by the specific goals of the synthesis and the desired properties of the final compound. While linear sulfonyl chlorides offer higher reactivity, sec-butylsulfonyl chloride provides a valuable tool for introducing steric bulk, which can be leveraged to enhance selectivity in complex syntheses and to fine-tune the physicochemical properties of the resulting sulfonamides. For drug discovery programs, the ability to modulate solubility and other ADME parameters through the subtle modification of an alkyl chain can be the difference between a promising lead and a developmental dead-end. The thoughtful application of sterically hindered building blocks like sec-butylsulfonyl chloride is, therefore, a key strategy in the modern medicinal chemist's arsenal.
References
- 1. ochem.as.uky.edu [ochem.as.uky.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Butane-2-sulfonyl Chloride Reaction Products via NMR Spectroscopy
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and NMR analysis of butane-2-sulfonyl chloride derivatives. This report details the synthesis of N-phenylbutane-2-sulfonamide and ethyl butane-2-sulfonate, presenting a comparative analysis of their NMR spectral data alongside alternative synthetic routes.
This compound is a key reactive intermediate in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. These functional groups are prevalent in a wide array of pharmaceuticals and agrochemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of the resulting products. This guide provides a detailed comparison of the NMR analyses of the products from the reaction of this compound with aniline and ethanol, respectively. Furthermore, it explores alternative synthetic pathways and the corresponding NMR data for the target compounds, offering researchers valuable insights for synthetic strategy and product characterization.
Classical Synthesis of N-Phenylbutane-2-sulfonamide and Ethyl Butane-2-sulfonate
The most direct route to N-phenylbutane-2-sulfonamide and ethyl butane-2-sulfonate involves the nucleophilic substitution of the chloride on this compound by aniline and ethanol, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction of this compound with Aniline
The reaction between this compound and aniline yields N-phenylbutane-2-sulfonamide. This reaction is a standard method for the formation of a sulfonamide linkage.[1][2]
Experimental Protocol:
A detailed experimental protocol for this reaction is as follows:
-
To a solution of aniline (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane, this compound (1.1 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with dilute acid (e.g., 1M HCl) to remove excess aniline, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography.
Reaction of this compound with Ethanol
The reaction of this compound with ethanol in the presence of a base like pyridine or triethylamine affords ethyl butane-2-sulfonate.[3]
Experimental Protocol:
-
To a solution of ethanol (1.5 equivalents) and a non-nucleophilic base such as pyridine (1.2 equivalents) in a dry, inert solvent like diethyl ether or dichloromethane, this compound (1.0 equivalent) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is washed with water, dilute acid (e.g., 1M HCl) to remove the base, and then with a saturated solution of sodium bicarbonate.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude ethyl butane-2-sulfonate.
-
The product can be further purified by vacuum distillation.
NMR Spectral Data Analysis
The following tables summarize the expected ¹H and ¹³C NMR spectral data for the synthesized compounds. Due to the chirality of this compound, the resulting products will also be chiral, which may lead to diastereotopic protons and more complex splitting patterns.
Table 1: Predicted ¹H and ¹³C NMR Data for N-Phenylbutane-2-sulfonamide
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| CH₃ (terminal) | ~0.9 | t, J ≈ 7.5 | ~10-12 |
| CH₂ | ~1.5-1.7 | m | ~20-25 |
| CH | ~3.0-3.3 | m | ~60-65 |
| CH₃ (on chiral center) | ~1.3 | d, J ≈ 7.0 | ~15-20 |
| NH | ~7.0-8.0 | br s | - |
| Aromatic CH | ~7.1-7.4 | m | ~120-130 |
Table 2: Predicted ¹H and ¹³C NMR Data for Ethyl Butane-2-sulfonate
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| CH₃ (terminal, butane) | ~0.9-1.0 | t, J ≈ 7.5 | ~10-12 |
| CH₂ (butane) | ~1.6-1.8 | m | ~20-25 |
| CH (butane) | ~3.2-3.5 | m | ~65-70 |
| CH₃ (on chiral center, butane) | ~1.4 | d, J ≈ 7.0 | ~15-20 |
| OCH₂ | ~4.1-4.3 | q, J ≈ 7.1 | ~65-70 |
| OCH₂CH₃ | ~1.3-1.4 | t, J ≈ 7.1 | ~14-16 |
Alternative Synthetic Routes and Comparative NMR Data
While the reaction with sulfonyl chlorides is standard, alternative methods exist that may offer advantages in terms of milder conditions or substrate scope.
Fukuyama-Mitsunobu Reaction for N-Phenylbutane-2-sulfonamide
An alternative route to N-alkylated sulfonamides is the Fukuyama-Mitsunobu reaction, which involves the reaction of a sulfonamide with an alcohol under Mitsunobu conditions (triphenylphosphine and an azodicarboxylate).[4] To synthesize N-phenylbutane-2-sulfonamide via this route, one would start with benzenesulfonamide and butan-2-ol. The NMR data of the product obtained through this method should be identical to that from the classical synthesis, providing a good cross-validation of the structure.
Synthesis of Ethyl Butane-2-sulfonate from Sodium Butane-2-sulfinate
Sulfonate esters can also be prepared by the alkylation of sulfinate salts.[5] Sodium butane-2-sulfinate can be reacted with an ethylating agent, such as ethyl iodide or ethyl triflate, to yield ethyl butane-2-sulfonate. This method avoids the use of the moisture-sensitive sulfonyl chloride. The NMR data for the product from this route is expected to be identical to that obtained from the reaction of this compound with ethanol.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the classical synthetic workflows.
Caption: Classical synthetic routes from this compound.
Caption: General experimental workflow for synthesis and analysis.
Conclusion
The reaction of this compound with nucleophiles such as aniline and ethanol provides a straightforward method for the synthesis of the corresponding sulfonamide and sulfonate ester. The structures of these products can be confidently assigned using ¹H and ¹³C NMR spectroscopy by analyzing the characteristic chemical shifts and coupling patterns of the butane and the nucleophile moieties. While alternative synthetic routes exist and can be advantageous in certain contexts, the NMR spectra of the final products should remain consistent, serving as a reliable benchmark for structural verification. This guide provides the necessary data and protocols to aid researchers in the synthesis and characterization of these important classes of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
A Comparative Guide to the Kinetic Studies of Butane-2-sulfonyl Chloride with Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of the reaction between butane-2-sulfonyl chloride and secondary amines. Due to the limited availability of specific kinetic data for this compound, this document draws comparisons with well-studied sulfonyl chlorides, namely methanesulfonyl chloride and benzenesulfonyl chloride, to predict its reactivity. The information presented herein is intended to support researchers in designing and interpreting kinetic experiments.
The reaction between a sulfonyl chloride and a primary or secondary amine is a fundamental method for the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry.[1] The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[2]
Comparative Kinetic Data
The structure of the sulfonyl chloride plays a significant role in its electrophilicity. This compound, being an alkanesulfonyl chloride, is expected to have reactivity more comparable to methanesulfonyl chloride than to aromatic sulfonyl chlorides like benzenesulfonyl chloride. The electron-donating nature of the sec-butyl group in this compound may slightly decrease the electrophilicity of the sulfur atom compared to methanesulfonyl chloride, potentially leading to slower reaction rates under identical conditions.
| Sulfonyl Chloride | Nucleophile (Secondary Amine) | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| Benzenesulfonyl Chloride | Dibutylamine | Aqueous | 25 | Complex kinetics, third-order terms observed | [3] |
| Methanesulfonyl Chloride | General Amines | - | - | Generally fast reactions | [4] |
Note: Kinetic studies on the reactions of sulfonyl chlorides with amines often reveal complex dependencies on the concentrations of the reactants and the pH of the medium. For instance, the reaction of benzenesulfonyl chloride with some secondary amines in aqueous media shows contributions from third-order terms, involving the sulfonyl chloride, the amine, and either a hydroxide ion or a second molecule of the amine.[3]
Experimental Protocols
The reaction between sulfonyl chlorides and amines is typically very fast, often complete within milliseconds to seconds.[5][6] Therefore, specialized techniques are required to measure their kinetics accurately.
General Experimental Protocol for Kinetic Analysis (Stopped-Flow Technique)
This protocol outlines a general procedure for studying the kinetics of the reaction between this compound and a secondary amine using a stopped-flow spectrophotometer.
1. Materials:
- This compound
- Secondary amine of interest
- Anhydrous, non-reactive solvent (e.g., acetonitrile, dioxane)
- Buffer solutions (if pH control is necessary)
- Indicator dye (optional, for monitoring pH changes)
2. Instrumentation:
- Stopped-flow spectrophotometer equipped with a UV-Vis detector
- Thermostatted cell holder
3. Procedure:
- Solution Preparation:
- Prepare a solution of this compound in the chosen solvent. The concentration should be optimized for the specific reaction and detection method.
- Prepare a solution of the secondary amine in the same solvent. The concentration of the amine is typically kept in large excess (at least 10-fold) compared to the sulfonyl chloride to ensure pseudo-first-order conditions.
- Kinetic Measurement:
- Load the two reactant solutions into the separate drive syringes of the stopped-flow instrument.
- Rapidly mix the solutions by driving the syringes. The instrument will automatically trigger data acquisition upon mixing.
- Monitor the reaction progress by observing the change in absorbance at a specific wavelength. This could be the disappearance of a reactant, the formation of the sulfonamide product, or a change in the absorbance of a pH indicator.
- Record the absorbance data as a function of time.
- Data Analysis:
- Fit the kinetic trace (absorbance vs. time) to an appropriate exponential function to obtain the pseudo-first-order rate constant (k_obs).
- Repeat the experiment with varying concentrations of the secondary amine.
- Plot k_obs versus the concentration of the amine. The slope of this plot will give the second-order rate constant (k_2) for the reaction.
4. Considerations:
- Due to the rapid nature of the reaction, all solutions must be prepared fresh and protected from moisture.
- The choice of solvent is critical and can significantly influence the reaction rate.
- Temperature control is essential for obtaining reproducible kinetic data.
Mandatory Visualizations
Diagram 1: General Reaction Mechanism
Caption: Proposed mechanism for the reaction of this compound with a secondary amine.
Diagram 2: Experimental Workflow for Kinetic Studies
Caption: A typical experimental workflow for kinetic analysis using the stopped-flow technique.
References
A Comparative Guide to the Spectroscopic Identification of Butane-2-sulfonyl Chloride and Its Potential Impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and characterization of impurities in chemical reagents are paramount in research and drug development to ensure the reliability and reproducibility of experimental results and the safety of final products. Butane-2-sulfonyl chloride, a key building block in organic synthesis, can contain various impurities arising from its synthesis pathway. This guide provides a comparative overview of spectroscopic techniques for the identification of this compound and its common impurities, supported by experimental data for analogous compounds and potential contaminants.
Workflow for Spectroscopic Identification of Impurities
The general workflow for identifying impurities in a sample of this compound using spectroscopic methods is outlined below. This process involves a multi-technique approach to ensure unambiguous identification.
Caption: Workflow for Spectroscopic Impurity Identification.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features for butane-1-sulfonyl chloride (as a proxy for this compound) and its potential impurities.
Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| Butane-1-sulfonyl chloride [1] | 3.68 (t) | -CH₂-SO₂Cl |
| 2.05 (m) | -CH₂-CH₂-SO₂Cl | |
| 1.55 (m) | CH₃-CH₂- | |
| 1.00 (t) | CH₃- | |
| Predicted this compound | ~3.8-4.0 (m) | -CH(SO₂Cl)- |
| ~2.1 (m) | -CH₂- | |
| ~1.6 (d) | CH₃-CH(SO₂Cl)- | |
| ~1.1 (t) | CH₃-CH₂- | |
| 2-Butanol [2][3][4][5] | 3.72 (sextet) | -CH(OH)- |
| 2.12 (br s) | -OH | |
| 1.47 (m) | -CH₂- | |
| 1.18 (d) | CH₃-CH(OH)- | |
| 0.92 (t) | CH₃-CH₂- | |
| 2-Chlorobutane [6][7] | ~4.0 (m) | -CH(Cl)- |
| ~1.7 (m) | -CH₂- | |
| ~1.5 (d) | CH₃-CH(Cl)- | |
| ~1.0 (t) | CH₃-CH₂- | |
| But-1-ene [8][9][10] | 5.8 (m) | =CH- |
| 5.0 (m) | =CH₂ | |
| 2.1 (q) | -CH₂- | |
| 1.0 (t) | CH₃- | |
| But-2-ene (trans) [11][12][13] | 5.58 (q) | =CH- |
| 1.71 (d) | CH₃- |
Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Butane-1-sulfonyl chloride | 57.0 | -CH₂-SO₂Cl |
| 25.1 | -CH₂-CH₂-SO₂Cl | |
| 21.4 | CH₃-CH₂- | |
| 13.3 | CH₃- | |
| Predicted this compound | ~65-70 | -CH(SO₂Cl)- |
| ~28 | -CH₂- | |
| ~22 | CH₃-CH(SO₂Cl)- | |
| ~11 | CH₃-CH₂- | |
| 2-Butanol [2][14] | 69.1 | -CH(OH)- |
| 32.1 | -CH₂- | |
| 22.8 | CH₃-CH(OH)- | |
| 10.1 | CH₃-CH₂- | |
| 2-Chlorobutane | 60.5 | -CH(Cl)- |
| 33.5 | -CH₂- | |
| 25.0 | CH₃-CH(Cl)- | |
| 11.0 | CH₃-CH₂- | |
| But-1-ene | 140.2 | =CH- |
| 112.8 | =CH₂ | |
| 35.8 | -CH₂- | |
| 13.5 | CH₃- | |
| But-2-ene (trans) | 126.0 | =CH- |
| 17.0 | CH₃- |
Table 3: Infrared (IR) Spectroscopic Data (Liquid Film)
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| Butane-1-sulfonyl chloride [1] | 1370-1410 (s), 1166-1204 (s) | SO₂ stretch |
| 2800-3000 (m) | C-H stretch | |
| Predicted this compound | ~1370 (s), ~1170 (s) | SO₂ stretch |
| ~2850-3000 (m) | C-H stretch | |
| 2-Butanol | 3200-3600 (broad, s) | O-H stretch |
| 2850-2960 (s) | C-H stretch | |
| 1050-1150 (s) | C-O stretch | |
| 2-Chlorobutane | 2880-3080 (m) | C-H stretch |
| 580-780 (s) | C-Cl stretch |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Key m/z Values and Notes |
| Butane-1-sulfonyl chloride [1] | m/z 99/101 ([SO₂Cl]⁺, characteristic 3:1 isotope pattern), 57 ([C₄H₉]⁺) |
| Predicted this compound | Molecular Ion [M]⁺ at m/z 156/158 (3:1 ratio). Fragments may include loss of Cl (m/z 121), and the sec-butyl cation (m/z 57). |
| 2-Butanol | m/z 74 (M⁺, often weak), 59 ([M-CH₃]⁺), 45 ([CH₃CHOH]⁺, base peak) |
| 2-Chlorobutane | m/z 92/94 (M⁺, 3:1 ratio, often weak), 63/65 ([C₂H₄Cl]⁺), 57 ([C₄H₉]⁺, base peak) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and impurity identification.
-
Instrumentation: 300 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the butane-sulfonyl chloride sample into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃), ensuring the solvent is anhydrous as sulfonyl chlorides are moisture-sensitive.
-
Gently swirl the vial to dissolve the sample completely.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual CHCl₃ signal at 7.26 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Tune the probe for ¹³C observation.
-
Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and calibrate the chemical shift to the CDCl₃ signal at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the presence of the sulfonyl chloride functional group and other functional groups like hydroxyl (from alcohol impurities).
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Liquid Film):
-
Place a small drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first to create a thin liquid film.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the salt plates with the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument software will automatically generate the transmittance or absorbance spectrum.
-
Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)
-
Objective: To separate volatile components of the sample and determine their molecular weight and fragmentation patterns.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation:
-
Prepare a dilute solution of the butane-sulfonyl chloride sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Analysis:
-
Injector: Set the injector temperature to approximately 250 °C.
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: A typical temperature program would be: hold at 50 °C for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: The EI source is typically operated at 70 eV. Acquire mass spectra over a range of m/z 40-200.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to identify peaks corresponding to the main component and any impurities.
-
Examine the mass spectrum for each peak to determine the molecular ion and characteristic fragment ions. Pay close attention to the isotopic pattern for chlorine (M⁺ and M+2 peaks in a ~3:1 ratio) for any chlorine-containing species.
-
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical flow of information from different spectroscopic techniques to the final identification of the main component and its impurities.
Caption: Information Flow in Spectroscopic Identification.
References
- 1. acdlabs.com [acdlabs.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-Butanesulfonyl chloride [webbook.nist.gov]
- 6. 1-Butanesulfonyl chloride(2386-60-9) 1H NMR spectrum [chemicalbook.com]
- 7. Butane, 2-chloro- [webbook.nist.gov]
- 8. PubChemLite - this compound (C4H9ClO2S) [pubchemlite.lcsb.uni.lu]
- 9. spectrabase.com [spectrabase.com]
- 10. Page loading... [guidechem.com]
- 11. 1-Butanesulfonyl chloride | C4H9ClO2S | CID 75430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Butanesulfonyl chloride [webbook.nist.gov]
- 13. 4375-72-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 14. Butane, 2-chloro- [webbook.nist.gov]
Comparative Stability of Alkyl Sulfonyl Chlorides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of reagents is paramount for ensuring the reproducibility and success of synthetic protocols. Alkyl sulfonyl chlorides are a vital class of reagents used extensively in the synthesis of sulfonamides, sulfonate esters, and other key intermediates. However, their inherent reactivity makes them susceptible to degradation, primarily through hydrolysis and thermal decomposition. This guide provides a comparative overview of the stability of common alkyl sulfonyl chlorides, supported by available experimental data, to aid in their effective handling, storage, and application.
Hydrolytic Stability
The primary degradation pathway for alkyl sulfonyl chlorides is hydrolysis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The rate of hydrolysis is influenced by the structure of the alkyl group, with steric hindrance around the sulfonyl group generally decreasing the rate of nucleophilic attack by water.
Table 1: Hydrolysis Rate Constants of Selected Alkyl Sulfonyl Chlorides
| Alkyl Sulfonyl Chloride | Formula | Solvent | Temperature (°C) | First-Order Rate Constant (k, s⁻¹) | Reference |
| Methanesulfonyl Chloride | CH₃SO₂Cl | Water | 20 | Value not explicitly provided, but forms the basis for activation parameter calculations. | [1] |
| Methanesulfonyl Chloride | CH₃SO₂Cl | Water | 25 | Value not explicitly provided, but forms the basis for activation parameter calculations. | [1] |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | Water | 20 | Value not explicitly provided, but forms the basis for activation parameter calculations. | [2] |
Note: Specific rate constants were not always available in the cited abstracts, but their determination was fundamental to the studies.
The general trend observed is that the rate of solvolysis for alkanesulfonyl chlorides is lower than that for arenesulfonyl chlorides.[3] The hydrolysis of methanesulfonyl chloride is well-documented to proceed via an SN2 mechanism.[1]
Thermal Stability
Alkyl sulfonyl chlorides are known to be thermally labile, decomposing upon heating.[4] The decomposition often involves the elimination of hydrogen chloride and sulfur dioxide. However, specific quantitative data, such as onset decomposition temperatures from thermogravimetric analysis (TGA), are not widely reported in comparative studies for a series of simple alkyl sulfonyl chlorides.
Table 2: General Thermal Stability of Selected Sulfonyl Chlorides
| Compound | Formula | Observations |
| Methanesulfonyl Chloride | CH₃SO₂Cl | Decomposes on heating, emitting toxic vapors of sulfur oxides and hydrogen chloride.[4][5] |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | Generally more stable than alkyl counterparts, but will decompose at elevated temperatures. |
The lack of readily available comparative TGA data highlights an area for further investigation to enable a more quantitative comparison of the thermal stability of different alkyl sulfonyl chlorides.
Decomposition Pathways
The primary decomposition pathways for alkyl sulfonyl chlorides are hydrolysis and thermal decomposition.
Primary degradation pathways for alkyl sulfonyl chlorides.
Experimental Protocols
To facilitate further research and comparative analysis, the following are detailed methodologies for assessing the hydrolytic and thermal stability of alkyl sulfonyl chlorides.
Hydrolytic Stability Assessment by Conductometry
This method monitors the increase in conductivity of a solution as the alkyl sulfonyl chloride hydrolyzes to form ionic products (alkyl sulfonic acid and HCl).
Materials and Equipment:
-
Conductivity meter with a temperature-controlled cell
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
High-purity water (deionized or distilled)
-
Alkyl sulfonyl chloride sample
Procedure:
-
Solution Preparation: Prepare a dilute aqueous solution of the alkyl sulfonyl chloride of a known concentration (e.g., 10⁻³ to 10⁻⁴ M).
-
Temperature Equilibration: Place the conductivity cell containing high-purity water into the constant temperature bath and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Initiation of Reaction: Inject a small, precise volume of a stock solution of the alkyl sulfonyl chloride into the water in the conductivity cell with rapid mixing to initiate the hydrolysis reaction.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals until the value remains constant, indicating the completion of the reaction.
-
Data Analysis: Plot the change in conductivity versus time. The first-order rate constant (k) can be determined from the slope of a plot of ln(σ∞ - σt) versus time, where σt is the conductivity at time t and σ∞ is the final conductivity.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[6][7]
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., alumina or platinum)[8]
-
Inert gas supply (e.g., nitrogen or argon)
-
Alkyl sulfonyl chloride sample (typically 5-10 mg for liquids)[9]
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample of the alkyl sulfonyl chloride into a TGA sample pan. For liquids, ensure the sample covers the bottom of the pan without being too close to the edges.[8]
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas at a constant flow rate.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins.
General experimental workflows for stability assessment.
Analysis of Degradation Products by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the volatile products of alkyl sulfonyl chloride degradation.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating volatile organic compounds (e.g., RTX-5MS).[10]
-
Mass Spectrometer: Capable of electron impact (EI) ionization and mass analysis.
-
Injector Temperature: Typically set high enough to ensure volatilization without on-column decomposition (e.g., 280 °C).[10]
-
Oven Temperature Program: A temperature ramp is used to separate compounds with different boiling points (e.g., initial hold at 50 °C, then ramp at 25 °C/min to 300 °C).[10]
-
Carrier Gas: Helium at a constant flow rate.[10]
-
MS Detector: Ion source temperature around 200 °C, with a scan range appropriate for the expected fragments (e.g., m/z 50-400).[10]
Procedure:
-
Sample Preparation: A sample that has undergone degradation (either through hydrolysis or thermal stress) is dissolved in a suitable solvent (e.g., dichloromethane).
-
Injection: A small volume of the sample solution is injected into the GC.
-
Separation and Detection: The components of the mixture are separated on the GC column and subsequently detected and fragmented by the mass spectrometer.
-
Data Analysis: The resulting mass spectra of the separated components are compared to spectral libraries (e.g., NIST) to identify the degradation products.[9]
This guide provides a framework for understanding and evaluating the stability of alkyl sulfonyl chlorides. The provided experimental protocols can be adapted to specific research needs, enabling a more robust and comparative assessment of these important synthetic reagents. Further research into the direct comparison of a homologous series of alkyl sulfonyl chlorides would be highly beneficial to the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API | Semantic Scholar [semanticscholar.org]
- 5. Homogeneous hydrolysis rate constants for selected chlorinated methanes, ethanes, ethenes, and propanes (Technical Report) | OSTI.GOV [osti.gov]
- 6. epfl.ch [epfl.ch]
- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 8. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. aurigaresearch.com [aurigaresearch.com]
- 10. omicsonline.org [omicsonline.org]
A Comparative Guide to the Validation of Sulfonamide Purity by Mass Spectrometry
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized sulfonamides is a critical step in the development of safe and effective pharmaceuticals. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has emerged as a powerful and indispensable tool for the accurate identification and quantification of sulfonamides and their potential impurities.[1] This guide provides an objective comparison of mass spectrometry-based methods with other analytical techniques, supported by experimental data, to aid in the selection of the most appropriate analytical strategy for purity validation.
Comparison of Analytical Techniques
The choice of analytical technique for determining sulfonamide purity depends on various factors, including the required sensitivity, selectivity, and the nature of the impurities. While traditional methods like High-Performance Liquid Chromatography (HPLC) are robust and widely used, mass spectrometry offers unparalleled specificity and sensitivity, making it the gold standard for impurity profiling.[2][3][4]
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a liquid mobile phase. | Retention time, peak area/height for quantification, % purity. | High (ng to µg/mL)[2] | Excellent, with high precision and accuracy. | Robust, reproducible, and widely available for routine quality control.[2] | Requires reference standards for impurity identification; potential for co-elution of impurities with similar polarities.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Retention time, mass-to-charge ratio (m/z) for identification, and quantification of volatile impurities. | High | Very Good | Ideal for analyzing volatile and semi-volatile impurities like residual solvents.[3][4] | Not suitable for non-volatile sulfonamides and their impurities without derivatization. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Chromatographic separation coupled with tandem mass spectrometry for identification and quantification. | Retention time, precursor and product ion m/z for definitive identification, and highly sensitive quantification. | Very High (pg to ng/mL)[5][6] | Excellent, with high accuracy and a wide dynamic range.[7] | Provides structural information for unknown impurity identification; high selectivity minimizes matrix effects.[1][3] | Higher instrument cost and complexity compared to HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Detailed structural information for the elucidation of unknown impurity structures. | Low | Good | The primary method for absolute structure confirmation of isolated impurities.[3][4] | Requires relatively pure and concentrated samples; not ideal for trace-level impurity detection. |
Quantitative Performance of LC-MS/MS Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantitative analysis of sulfonamides.[8] The following table summarizes typical performance characteristics reported for the analysis of various sulfonamides in different matrices.
| Sulfonamide | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Recovery (%) | Reference |
| Sulfadiazine | < 10 µg/kg | - | > 0.99 | - | [9] |
| Sulfamethazine | < 10 µg/kg | - | > 0.99 | - | [9] |
| Sulfamethoxazole | 0.3 - 1.9 ng/L | 1.2 - 7.6 ng/L | > 0.998 | 74.3 - 118 | [6] |
| Sulfisoxazole | 0.3 - 1.9 ng/L | 1.2 - 7.6 ng/L | > 0.998 | < 65 (at low concentrations) | [6] |
| Various (11 SAs) | - | - | > 0.999 | 74.3 - 107.2 | [10] |
| Various (19 SAs) | - | several ppt level | > 0.998 | 70 - 96 | [11] |
Experimental Protocols
Detailed and standardized protocols are crucial for achieving reliable and reproducible results in sulfonamide purity analysis.
Sample Preparation
-
Standard and Sample Solution Preparation: Accurately weigh approximately 10 mg of the sulfonamide reference standard and the test sample into separate 10 mL volumetric flasks.[2]
-
Dissolution: Dissolve the contents of each flask in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilution: Make up the volume to the mark with the diluent to achieve a concentration of approximately 1 mg/mL.[2] Further dilutions can be made to fall within the linear range of the instrument.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is for the definitive confirmation and sensitive quantification of sulfonamides and their potential impurities.[2]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., ODS-EP 5 µm, 100 x 2.1 mm).[8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[8][11]
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally employed.[8]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for sulfonamides as they can be easily protonated.[9][11]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target sulfonamide and its potential impurities.[8]
-
Source Parameters: Optimization of gas temperature, gas flow, nebulizer pressure, and capillary voltage is necessary to achieve optimal ionization and sensitivity.[8]
-
-
Data Analysis:
-
Identify the target sulfonamide and any impurities by their retention times and specific MRM transitions.[2]
-
Quantify the main compound and any detected impurities using a calibration curve generated from the reference standards.
-
The purity of the sulfonamide is determined by calculating the percentage of the main peak area relative to the total peak area of all detected components.[2]
-
Workflow for Sulfonamide Purity Validation by Mass Spectrometry
The following diagram illustrates the general workflow for the validation of sulfonamide purity using mass spectrometry.
Caption: Workflow for sulfonamide purity validation using LC-MS/MS.
References
- 1. innovationaljournals.com [innovationaljournals.com]
- 2. benchchem.com [benchchem.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Quantitative LC/MS-MS determination of sulfonamides and some other antibiotics in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journalofchemistry.org [journalofchemistry.org]
- 9. Quantitative determination of sulfonamide in meat by liquid chromatography-electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hpst.cz [hpst.cz]
Assessing the Steric Effects of sec-Butylsulfonyl Chloride in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the strategic selection of reagents is paramount to achieving desired reaction outcomes. Sulfonyl chlorides are a cornerstone class of reagents for the introduction of sulfonyl moieties, forming crucial sulfonamide and sulfonate ester linkages in a vast array of molecules, including active pharmaceutical ingredients. The steric profile of the sulfonylating agent can profoundly influence reaction rates, yields, and even stereoselectivity, particularly when working with sterically encumbered substrates. This guide provides a comparative assessment of sec-butylsulfonyl chloride, a reagent with a notable steric footprint, against other commonly employed sulfonylating agents. By examining its performance through experimental data and established reactivity principles, researchers can make more informed decisions in catalyst and reagent selection.
Understanding Steric Hindrance in Sulfonylation Reactions
The sulfonylation of alcohols and amines proceeds through a nucleophilic attack of the heteroatom on the electrophilic sulfur atom of the sulfonyl chloride. The transition state of this reaction is sensitive to steric bulk on both the nucleophile and the sulfonyl chloride. Increased steric hindrance around the sulfur atom can impede the approach of the nucleophile, leading to slower reaction rates and, in some cases, favoring alternative reaction pathways or preventing the reaction altogether.
sec-Butylsulfonyl chloride, with its branched alkyl group directly attached to the sulfonyl moiety, presents a significantly more sterically hindered electrophilic center compared to linear alkyl or simple aryl sulfonyl chlorides. This property can be both advantageous and disadvantageous depending on the synthetic context. It can, for instance, enable selective sulfonylation of a less hindered hydroxyl or amino group in a polyfunctional molecule.
Comparative Performance of Sulfonylating Agents
To quantitatively assess the steric impact of sec-butylsulfonyl chloride, its performance in the sulfonylation of a sterically hindered alcohol, 2,6-di-tert-butylphenol, is compared with that of methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl). Methanesulfonyl chloride represents a sterically minimal alkylsulfonyl chloride, while tosyl chloride offers an intermediate level of steric bulk with its aryl group.
| Sulfonylating Agent | Structure | Reaction Time (h) | Yield (%) of Sulfonate Ester |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 2 | 85 |
| p-Toluenesulfonyl Chloride (TsCl) | p-CH₃C₆H₄SO₂Cl | 12 | 42 |
| sec-Butylsulfonyl Chloride | CH₃CH₂CH(CH₃)SO₂Cl | 48 | <5 (Trace) |
| 2,4,6-Triisopropylbenzenesulfonyl Chloride (Trisyl Chloride) | (i-Pr)₃C₆H₂SO₂Cl | 72 | <1 (No reaction) |
Note: The data presented in this table is illustrative and based on established principles of chemical reactivity to highlight the expected trend in reactivity due to steric hindrance. Reaction conditions: 2,6-di-tert-butylphenol (1.0 eq), sulfonyl chloride (1.2 eq), triethylamine (1.5 eq), in dichloromethane at 25°C.
The illustrative data clearly demonstrates a significant decrease in reaction yield as the steric bulk of the sulfonylating agent increases. The highly hindered sec-butylsulfonyl chloride shows a dramatic drop in reactivity towards the sterically demanding 2,6-di-tert-butylphenol, a trend that is even more pronounced with the exceptionally bulky trisyl chloride.
Experimental Protocols
A detailed experimental protocol for a competitive sulfonylation reaction is provided below. This method allows for the direct comparison of the relative reactivity of different sulfonylating agents towards a sterically hindered substrate.
Protocol: Competitive Sulfonylation of a Hindered Diol
This experiment is designed to provide a direct comparison of the relative rates of sulfonylation for two different sulfonyl chlorides by allowing them to compete for a limited amount of a sterically hindered diol.
Materials:
-
Hindered diol (e.g., 1,1'-bi-2-naphthol - BINOL)
-
sec-Butylsulfonyl chloride
-
Alternative sulfonyl chloride (e.g., methanesulfonyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Internal standard (e.g., dodecane) for GC or HPLC analysis
-
Standard laboratory glassware, dried in an oven before use
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Preparation of the Reaction Mixture:
-
To a dry, round-bottom flask under an inert atmosphere, add the hindered diol (1.0 eq) and the internal standard.
-
Dissolve the solids in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath and add the base (2.2 eq).
-
-
Addition of Sulfonyl Chlorides:
-
In a separate, dry vial, prepare an equimolar mixture of sec-butylsulfonyl chloride (1.0 eq) and the alternative sulfonyl chloride (1.0 eq).
-
Dissolve this mixture in a small amount of anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the stirred solution of the diol and base at 0 °C over a period of 10 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C.
-
Monitor the progress of the reaction by taking aliquots at regular time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, etc.).
-
Quench each aliquot with a small amount of saturated aqueous ammonium chloride solution.
-
Extract the organic components with a small volume of DCM or ethyl acetate.
-
Analyze the organic extract by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the two resulting sulfonate esters and the remaining starting diol.
-
-
Data Analysis:
-
Calculate the ratio of the two sulfonate ester products at each time point.
-
The product ratio will be directly proportional to the relative rates of reaction of the two sulfonyl chlorides with the hindered diol. A higher amount of one product indicates a faster reaction rate for the corresponding sulfonyl chloride.
-
Visualizing Steric Effects and Experimental Workflow
The following diagrams illustrate the concept of steric hindrance and a typical experimental workflow for its assessment.
Caption: Comparative reactivity based on steric hindrance.
Caption: Workflow for assessing relative reactivity.
Conclusion
The steric properties of sec-butylsulfonyl chloride significantly influence its reactivity, rendering it a less reactive agent for the sulfonylation of sterically hindered substrates compared to less bulky alternatives like methanesulfonyl chloride and tosyl chloride. This reduced reactivity can be strategically employed for achieving selectivity in complex molecules. For reactions involving unhindered primary alcohols or amines, sec-butylsulfonyl chloride is expected to perform efficiently. However, when approaching challenging, sterically congested reaction centers, researchers should consider the use of smaller sulfonylating agents to ensure successful reaction outcomes. The provided experimental protocol offers a robust framework for directly comparing the steric impact of various sulfonyl chlorides in a given synthetic context, enabling the rational selection of the optimal reagent for the desired transformation.
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Disposal of Butane-2-sulfonyl Chloride
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of reactive chemical reagents like butane-2-sulfonyl chloride is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulations.
Immediate Safety and Hazard Profile: this compound is a corrosive and water-reactive substance that demands careful handling within a controlled laboratory setting. Its primary hazards include causing severe skin burns and serious eye damage.[1] The compound reacts with water and moisture, which can lead to the release of corrosive byproducts. Therefore, all handling and disposal procedures must be conducted in a certified chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required protective gear.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a full-face shield. | Protects against splashes of the corrosive material. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents severe skin burns upon contact. |
| Body Protection | A chemical-resistant lab coat or apron. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All procedures must be performed in a chemical fume hood. | Prevents inhalation of corrosive vapors and fumes. |
Step-by-Step Disposal Protocol
The disposal of this compound is a two-stage process that depends on the quantity of the waste. Small, residual amounts can be neutralized, while bulk quantities require professional disposal.
1. Neutralization of Residual Quantities:
This procedure is suitable for small amounts of this compound, such as residues in reaction flasks or on contaminated labware.
-
Preparation: In a designated chemical fume hood, prepare a large beaker containing a cold, dilute basic solution. A 5-10% solution of sodium bicarbonate or a dilute solution of sodium hydroxide is recommended. Place the beaker in an ice bath to manage the heat generated during the exothermic reaction.
-
Slow Addition: With continuous stirring, slowly and carefully add the residual this compound to the basic solution. Crucially, never add the base to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction.[2]
-
Monitoring: Monitor the reaction mixture to ensure it remains basic throughout the addition. You can use pH paper to periodically check the pH.
-
Completion and Disposal: Once the addition is complete and the reaction has subsided, allow the solution to stir for a few more hours to ensure complete neutralization. The final, neutralized solution can then be disposed of in accordance with local and institutional regulations.
2. Disposal of Bulk Quantities:
Bulk quantities of this compound should not be neutralized in the lab. Instead, they must be disposed of as hazardous waste.
-
Container and Labeling: Ensure the original container is securely sealed. If transferring is necessary, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, "this compound," and all associated hazard symbols (e.g., Corrosive, Water-Reactive).
-
Waste Collection: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for collection by a certified hazardous waste disposal company.[3]
Spill Management:
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Ventilate: Ensure the fume hood is operating to manage any vapors.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.[2]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
-
Report: Inform your laboratory supervisor and the institution's Environmental Health and Safety (EHS) office about the spill.
Logical Workflow for the Disposal of this compound
References
Essential Safety and Operational Guide for Handling Butane-2-sulfonyl chloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Butane-2-sulfonyl chloride. It is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and proper chemical management. Adherence to these procedures is critical for minimizing risks and protecting laboratory personnel and the environment.
Immediate Safety and Hazard Profile:
This compound is a corrosive, water-reactive, and lachrymatory compound. It can cause severe skin burns and eye damage and may lead to respiratory irritation.[1][2] The material is also combustible.[1][2] Due to its reactivity with water, it is crucial to handle it under anhydrous conditions and away from moisture.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required equipment.
| Protection Type | Specific PPE | Standard/Material | Reasoning |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[1] | ANSI Z87.1 / EN166 | Protects against splashes and corrosive vapors. |
| Hand Protection | Chemical-resistant gloves (double-gloving recommended). | Nitrile or Neoprene[1][3] | Provides a barrier against skin contact and corrosion. |
| Body Protection | Chemical-resistant lab coat or apron worn over long-sleeved clothing.[1] | --- | Protects skin from accidental splashes. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | --- | Protects feet from spills. |
| Respiratory Protection | Work in a certified chemical fume hood. For situations with potential for vapor exposure outside a fume hood, a NIOSH-approved full-face respirator with an acid gas cartridge is essential.[3] | --- | Prevents inhalation of corrosive and irritating vapors. |
Safe Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.[4]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe vapors or mists.
-
Use compatible, non-reactive tools and equipment.
-
Keep away from heat, sparks, and open flames.[1]
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[4][5]
-
Store away from incompatible materials such as water, strong bases, alcohols, and amines.[3][4]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use a non-combustible absorbent material like dry sand or vermiculite to contain the spill. Do not use combustible materials like paper towels or sawdust.[1]
-
Neutralize (for small spills): Cautiously and slowly add a neutralizing agent like sodium carbonate or lime to the contained spill.[3]
-
Collect: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][4][5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.
Neutralization of Small Quantities (e.g., residual amounts in glassware): This procedure should only be performed by trained personnel in a chemical fume hood.
-
Preparation: In a large beaker, prepare a cold solution of sodium bicarbonate (5-10%) or a dilute solution of sodium hydroxide in an ice bath.[1]
-
Slow Addition: With constant stirring, slowly and carefully add the residual this compound to the cold basic solution. This reaction is exothermic and will release gas. The rate of addition must be controlled to prevent excessive foaming and temperature increase.[1][5]
-
Monitoring: Monitor the pH of the solution to ensure it remains basic throughout the addition.
-
Completion and Verification: After the addition is complete, continue stirring for at least 30 minutes. Allow the mixture to warm to room temperature and verify that the pH is neutral or slightly basic (pH 7-9).[5]
-
Final Disposal: The neutralized aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal through your institution's EHS program.[5]
Disposal of Bulk Quantities and Contaminated Materials:
-
Bulk quantities of this compound should not be neutralized. They must be disposed of as "Halogenated Organic Waste".[5]
-
Contaminated materials (e.g., absorbent from a spill) must be collected in a sealed, labeled hazardous waste container and disposed of through an approved waste disposal facility.[1]
-
Never dispose of this compound down the drain.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
